6-Hydroxy Chlorzoxazone-13C6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLXDWOTVQZHIQ-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Hydroxy Chlorzoxazone-13C6 for Researchers and Drug Development Professionals
Introduction
6-Hydroxy Chlorzoxazone-13C6 is the stable isotope-labeled form of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone (B1668890). This labeled compound is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, particularly in the investigation of cytochrome P450 2E1 (CYP2E1) activity. Its use as an internal standard in mass spectrometry-based assays ensures accurate quantification of the unlabeled metabolite, providing reliable data for researchers, scientists, and drug development professionals. This guide offers a comprehensive overview of this compound, including its chemical properties, metabolic pathways, and detailed experimental protocols for its application in CYP2E1 activity and inhibition assays.
Chemical and Physical Properties
This compound is a synthetic compound where six carbon atoms in the benzoxazolone ring system are replaced with the heavy isotope, carbon-13. This isotopic labeling renders it distinguishable from its endogenous counterpart by mass spectrometry without altering its chemical behavior.
| Property | Value |
| Chemical Formula | C1(13C)6H4ClNO3 |
| Molecular Weight | 191.58 g/mol |
| CAS Number | 1216449-33-0 |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Isotopic Enrichment | Typically ≥99% for 13C |
Metabolic Pathway of Chlorzoxazone
Chlorzoxazone is predominantly metabolized in the liver to 6-hydroxychlorzoxazone. This reaction is primarily catalyzed by CYP2E1, making chlorzoxazone a widely accepted probe substrate for assessing CYP2E1 activity.[1][2] However, studies have also demonstrated the involvement of CYP1A2 in this metabolic conversion.[3][4] The resulting 6-hydroxychlorzoxazone is then further metabolized through glucuronidation before being excreted.
Quantitative Data: Enzyme Kinetics
The biotransformation of chlorzoxazone to 6-hydroxychlorzoxazone has been characterized by Michaelis-Menten kinetics. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), have been determined for the primary metabolizing enzymes, CYP2E1 and CYP1A2.
| Enzyme | Km (μM) | Vmax (relative) |
| CYP2E1 | 232[3] | ~8.5-fold higher than CYP1A2[3] |
| CYP1A2 | 5.69[3] | 1 |
Note: These values are derived from studies using vaccinia virus-expressed human P450 forms and may vary depending on the experimental system.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound.
Experimental Workflow: CYP2E1 Inhibition Assay
This workflow outlines the general steps for assessing the inhibitory potential of a test compound on CYP2E1 activity using chlorzoxazone as the probe substrate and this compound as the internal standard.
Detailed Methodology: In Vitro CYP2E1 Inhibition Assay
This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of a test compound on CYP2E1-mediated chlorzoxazone 6-hydroxylation.
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs)
-
Chlorzoxazone
-
This compound (Internal Standard)
-
Test Compound
-
Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Formic Acid (FA)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of chlorzoxazone in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of the test compound in the same solvent.
-
Prepare a stock solution of this compound in methanol to be used as the internal standard (IS).
-
Prepare the incubation mixture by adding HLMs to the potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, the test compound at various concentrations (or vehicle control), and chlorzoxazone.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 15-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold quenching solution, typically acetonitrile, containing the internal standard (this compound).[5]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. A typical method would involve a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[6]
-
Monitor the parent and product ions for both 6-hydroxychlorzoxazone and this compound using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (6-hydroxychlorzoxazone) to the internal standard (this compound).
-
Determine the percent inhibition of CYP2E1 activity at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Logical Relationship: Rationale for Using this compound
The use of a stable isotope-labeled internal standard is paramount for accurate bioanalysis. The following diagram illustrates the logical basis for employing this compound in quantitative assays.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug metabolism. Its application as an internal standard in CYP2E1 activity and inhibition assays provides the accuracy and precision required for robust pharmacokinetic and drug-drug interaction studies. The methodologies and data presented in this guide offer a solid foundation for the effective utilization of this critical reagent in drug discovery and development.
References
- 1. Hydroxylation of chlorzoxazone as a specific probe for human liver cytochrome P-450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
Synthesis of 6-Hydroxychlorzoxazone-¹³C₆: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 6-hydroxychlorzoxazone-¹³C₆, a crucial internal standard for pharmacokinetic and metabolic studies of the muscle relaxant chlorzoxazone. Due to the absence of a directly published synthesis, this guide outlines a detailed, multi-step pathway based on established organic chemistry principles and analogous reactions reported in the literature. The synthesis is designed to be adaptable for both the unlabeled and the stable isotope-labeled versions of the target molecule.
Introduction
6-Hydroxychlorzoxazone (B195315) is the primary active metabolite of chlorzoxazone, and its formation is a key indicator of Cytochrome P450 2E1 (CYP2E1) enzyme activity. Accurate quantification of 6-hydroxychlorzoxazone in biological matrices is essential for understanding the metabolism and potential drug-drug interactions of chlorzoxazone. The use of a stable isotope-labeled internal standard, such as 6-hydroxychlorzoxazone-¹³C₆, is the gold standard for achieving high accuracy and precision in mass spectrometry-based bioanalytical methods. This guide details a proposed synthetic pathway, complete with experimental protocols and expected quantitative data, to facilitate the in-house preparation of this important analytical standard.
Proposed Synthetic Pathway
The synthesis of 6-hydroxychlorzoxazone-¹³C₆ can be envisioned as a multi-step process starting from commercially available ¹³C₆-phenol. The core of the strategy involves the sequential introduction of the required substituents (chloro, nitro, and a second hydroxyl group) onto the labeled aromatic ring, followed by the formation of the benzoxazolone core.
The overall transformation is as follows:
Caption: Overview of the proposed synthetic pathway for 6-hydroxychlorzoxazone-¹³C₆.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the proposed synthesis. The quantitative data, including molar equivalents, expected yields, and purity, are summarized in Table 1.
Step 1: Chlorination of ¹³C₆-Phenol
-
Reaction: ¹³C₆-Phenol is chlorinated to introduce a chlorine atom at the para position, yielding 4-chloro-¹³C₆-phenol.
-
Protocol: To a stirred solution of ¹³C₆-phenol (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) at 0-5 °C, a solution of sulfuryl chloride (1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-chloro-¹³C₆-phenol.
Step 2: Nitration of 4-Chloro-¹³C₆-phenol
-
Reaction: 4-Chloro-¹³C₆-phenol is nitrated to introduce a nitro group at the ortho position relative to the hydroxyl group, yielding 4-chloro-2-nitro-¹³C₆-phenol.
-
Protocol: To a stirred solution of 4-chloro-¹³C₆-phenol (1.0 eq) in glacial acetic acid at 10-15 °C, a solution of nitric acid (1.2 eq) in glacial acetic acid is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction mixture is then poured into ice-water, and the precipitated solid is collected by filtration, washed with cold water until neutral, and dried to give 4-chloro-2-nitro-¹³C₆-phenol.
Step 3: Dinitration of 4-Chloro-2-nitro-¹³C₆-phenol
-
Reaction: 4-Chloro-2-nitro-¹³C₆-phenol is further nitrated to introduce a second nitro group, yielding 4-chloro-2,6-dinitro-¹³C₆-phenol.
-
Protocol: 4-Chloro-2-nitro-¹³C₆-phenol (1.0 eq) is added portion-wise to a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 3-5 hours. The mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed thoroughly with water, and dried to yield 4-chloro-2,6-dinitro-¹³C₆-phenol.
Step 4: Selective Reduction of a Nitro Group
-
Reaction: One of the nitro groups of 4-chloro-2,6-dinitro-¹³C₆-phenol is selectively reduced to an amino group to yield 2-amino-4-chloro-6-nitro-¹³C₆-phenol.
-
Protocol: To a solution of 4-chloro-2,6-dinitro-¹³C₆-phenol (1.0 eq) in ethanol, an aqueous solution of sodium sulfide (B99878) (1.5 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-3 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-amino-4-chloro-6-nitro-¹³C₆-phenol.
Step 5: Conversion of the Second Nitro Group to a Hydroxyl Group
-
Reaction: The remaining nitro group is converted to a hydroxyl group via a two-step process: reduction to an amino group, followed by diazotization and hydrolysis, to yield 2-amino-4-chloro-6-hydroxy-¹³C₆-phenol.
-
Protocol:
-
Reduction: 2-Amino-4-chloro-6-nitro-¹³C₆-phenol (1.0 eq) is dissolved in ethanol, and a catalytic amount of Pd/C (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the solvent is evaporated to give 2,6-diamino-4-chloro-¹³C₆-phenol, which is used in the next step without further purification.
-
Diazotization and Hydrolysis: The crude diamine is dissolved in a dilute aqueous solution of sulfuric acid at 0-5 °C. A solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise, and the mixture is stirred for 30 minutes. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of copper sulfate. The mixture is refluxed for 1 hour, cooled, and extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried, and concentrated to give the crude 2-amino-4-chloro-6-hydroxy-¹³C₆-phenol.
-
Step 6: Cyclization to form 6-Hydroxychlorzoxazone-¹³C₆
-
Reaction: The synthesized 2-amino-4-chloro-6-hydroxy-¹³C₆-phenol undergoes cyclization with triphosgene (B27547) to form the final product.
-
Protocol: To a solution of 2-amino-4-chloro-6-hydroxy-¹³C₆-phenol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of triphosgene (0.4 eq) in THF is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to yield 6-hydroxychlorzoxazone-¹³C₆.
Quantitative Data Summary
| Step | Reactant | Reagent(s) | Molar Ratio (Reactant:Reagent) | Solvent | Expected Yield (%) | Expected Purity (%) |
| 1 | ¹³C₆-Phenol | Sulfuryl Chloride | 1 : 1.1 | Dichloromethane | 75-85 | >95 |
| 2 | 4-Chloro-¹³C₆-phenol | Nitric Acid | 1 : 1.2 | Acetic Acid | 80-90 | >98 |
| 3 | 4-Chloro-2-nitro-¹³C₆-phenol | H₂SO₄/HNO₃ | 1 : excess | - | 70-80 | >95 |
| 4 | 4-Chloro-2,6-dinitro-¹³C₆-phenol | Sodium Sulfide | 1 : 1.5 | Ethanol/Water | 50-60 | >90 |
| 5a | 2-Amino-4-chloro-6-nitro-¹³C₆-phenol | H₂/Pd-C | 1 : 0.1 (cat.) | Ethanol | 90-95 | >95 |
| 5b | 2,6-Diamino-4-chloro-¹³C₆-phenol | 1. NaNO₂/H₂SO₄2. CuSO₄/H₂O | 1 : 1.1 | Water | 40-50 | >90 |
| 6 | 2-Amino-4-chloro-6-hydroxy-¹³C₆-phenol | Triphosgene/Et₃N | 1 : 0.4 : 2.2 | THF | 60-70 | >98 |
Table 1: Summary of quantitative data for the synthesis of 6-hydroxychlorzoxazone-¹³C₆.
Visualization of the Synthetic Workflow
The following diagram illustrates the detailed workflow for the synthesis of 6-hydroxychlorzoxazone-¹³C₆.
Caption: Detailed synthetic workflow for 6-hydroxychlorzoxazone-¹³C₆.
Conclusion
This technical guide provides a viable and detailed synthetic route for the preparation of 6-hydroxychlorzoxazone-¹³C₆. While the synthesis is multi-step and requires careful execution of each reaction, it relies on well-established chemical transformations. The provided protocols and quantitative data serve as a valuable resource for researchers and drug development professionals seeking to synthesize this essential internal standard for bioanalytical applications. The successful synthesis of 6-hydroxychlorzoxazone-¹³C₆ will undoubtedly contribute to more accurate and reliable pharmacokinetic and metabolic studies of chlorzoxazone.
Technical Guide: 6-Hydroxy Chlorzoxazone-¹³C₆ Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical data and testing methodologies for 6-Hydroxy Chlorzoxazone-¹³C₆, a stable isotope-labeled metabolite of the muscle relaxant Chlorzoxazone (B1668890). The information presented is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology studies, as well as for professionals involved in the development and quality control of pharmaceutical products.
Quantitative Data Summary
The following tables summarize the quantitative data from a representative Certificate of Analysis for 6-Hydroxy Chlorzoxazone-¹³C₆.[1]
Table 1: Identification and Physical Properties [1]
| Parameter | Value |
| Product Name | 6-Hydroxy Chlorzoxazone-¹³C₆ |
| Catalogue Number | H825122 |
| CAS Number | 475295-90-0 |
| Lot Number | 32-SDJ-129-4 |
| Molecular Formula | C¹³C₆H₄ClNO₃ |
| Molecular Weight | 191.52 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) |
| Long Term Storage | -20°C |
Table 2: Analytical Test Results [1]
| Test | Specification | Result |
| Purity | >95% | Conforms |
| HPLC Purity | >95% | 99.68% (300 nm) |
| NMR | Conforms to Structure | Conforms |
| Mass Spectrometry | Conforms to Structure | Conforms |
| Isotopic Purity | >95% | 99.0% |
| Elemental Analysis | Conforms | %C: 44.15, %H: 2.21, %N: 7.23 |
Table 3: Isotopic Distribution [1]
| Isotope | Normalized Intensity |
| ¹³C₀ | 0.00% |
| ¹³C₁ | 0.00% |
| ¹³C₂ | 0.09% |
| ¹³C₃ | 0.02% |
| ¹³C₄ | 0.09% |
| ¹³C₅ | 5.61% |
| ¹³C₆ | 94.18% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the Certificate of Analysis. These protocols are based on established analytical techniques for 6-Hydroxy Chlorzoxazone and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of 6-Hydroxy Chlorzoxazone-¹³C₆.
Methodology:
-
Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, due to the isotopic labeling, the spectrum will show enhanced signals for the labeled carbon atoms.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm that the spectrum is consistent with the structure of 6-Hydroxy Chlorzoxazone-¹³C₆. The presence of ¹³C satellites in the ¹H spectrum can also provide confirmation of the labeling.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 6-Hydroxy Chlorzoxazone-¹³C₆.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is commonly employed.[2][3]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer at pH 7 or 0.5% acetic acid).[3][4] The composition can be isocratic or a gradient. For example, a mobile phase of 20:80 (v/v) acetonitrile-aqueous buffer has been used.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Detection: UV detection is performed at a wavelength where the analyte has significant absorbance, such as 230 nm, 283 nm, or 287 nm.[2][3][4]
-
Sample Preparation: A solution of the sample is prepared in a suitable solvent (e.g., methanol or mobile phase) at a known concentration.
-
Analysis: The sample solution is injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and determine the isotopic purity of 6-Hydroxy Chlorzoxazone-¹³C₆.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Ionization Mode: The analysis can be performed in either positive or negative ion mode.
-
Data Acquisition: For structural confirmation, a full scan mass spectrum is acquired to observe the molecular ion peak corresponding to the ¹³C₆-labeled compound. For isotopic purity analysis, selected ion monitoring (SIM) or a high-resolution mass spectrometer is used to determine the relative abundance of the different isotopologues (¹³C₀ to ¹³C₆).
-
Data Analysis: The mass spectrum is analyzed to confirm that the major peak corresponds to the expected mass of 6-Hydroxy Chlorzoxazone-¹³C₆. The isotopic purity is calculated from the relative intensities of the peaks corresponding to the different numbers of ¹³C atoms.
Elemental Analysis
Objective: To determine the elemental composition (%C, %H, %N) of the compound.
Methodology:
-
Instrumentation: An elemental analyzer is used.
-
Principle: The method is based on combustion analysis. A small, accurately weighed amount of the sample is combusted at high temperature in an oxygen-rich atmosphere.
-
Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors such as thermal conductivity detectors or infrared detectors.
-
Calculation: The weight percentages of carbon, hydrogen, and nitrogen are calculated from the amounts of the detected gases and the initial sample weight. For chlorinated compounds, specific scrubbers are used to remove chlorine from the gas stream to prevent interference.
Visualizations
Analytical Workflow
The following diagram illustrates the logical workflow for the quality control analysis of 6-Hydroxy Chlorzoxazone-¹³C₆.
Caption: Quality control workflow for 6-Hydroxy Chlorzoxazone-¹³C₆.
Metabolic Pathway
This diagram illustrates the metabolic conversion of Chlorzoxazone to 6-Hydroxy Chlorzoxazone.
Caption: Metabolic pathway of Chlorzoxazone to 6-Hydroxy Chlorzoxazone.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Weight of 6-Hydroxy Chlorzoxazone-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 6-Hydroxy Chlorzoxazone-¹³C₆, an isotopically labeled metabolite of the muscle relaxant Chlorzoxazone. Understanding the precise molecular weight of isotopically labeled compounds is critical for their application in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative bioanalysis. This document outlines the foundational chemical information, a step-by-step calculation of the molecular weight, and a summary of the relevant data.
Core Chemical Properties
The determination of the molecular weight of 6-Hydroxy Chlorzoxazone-¹³C₆ is predicated on its molecular formula and the atomic masses of its constituent isotopes. The parent compound, 6-Hydroxy Chlorzoxazone, is a metabolite of Chlorzoxazone. The introduction of six Carbon-13 isotopes into the molecule significantly alters its mass, providing a distinct signature for analytical detection.
| Compound | Molecular Formula | Standard Molecular Weight ( g/mol ) |
| Chlorzoxazone | C₇H₄ClNO₂ | 169.56 |
| 6-Hydroxy Chlorzoxazone | C₇H₄ClNO₃ | 185.56[1][2] |
| 6-Hydroxy Chlorzoxazone-¹³C₆ | ¹³C₆CH₄ClNO₃ | 191.52 [3][4][5][6] |
Methodology for Molecular Weight Calculation
The molecular weight of 6-Hydroxy Chlorzoxazone-¹³C₆ is calculated by summing the atomic weights of each atom in its molecular formula. The key distinction in this calculation is the use of the atomic mass of the Carbon-13 isotope (¹³C) for the six labeled carbon atoms, and the standard atomic weight for the remaining carbon atom and all other elements.
The workflow for this determination can be visualized as follows:
Caption: Workflow for determining the molecular weight of an isotopically labeled compound.
Atomic Weights of Constituent Elements
The following table lists the standard atomic weights for the elements present in the molecule, alongside the specific atomic mass for the Carbon-13 isotope.
| Element | Isotope | Number of Atoms | Atomic Weight (u) |
| Carbon | ¹³C | 6 | 13.003354835[7][8] |
| Carbon | ¹²C | 1 | 12.011 (Standard) |
| Hydrogen | H | 4 | 1.008 |
| Chlorine | Cl | 1 | 35.453 |
| Nitrogen | N | 1 | 14.007 |
| Oxygen | O | 3 | 15.999 |
Detailed Calculation
The molecular weight is the sum of the masses of all atoms in the molecule:
-
Mass from ¹³C: 6 atoms × 13.003355 u = 78.02013 u
-
Mass from ¹²C: 1 atom × 12.011 u = 12.011 u
-
Mass from H: 4 atoms × 1.008 u = 4.032 u
-
Mass from Cl: 1 atom × 35.453 u = 35.453 u
-
Mass from N: 1 atom × 14.007 u = 14.007 u
-
Mass from O: 3 atoms × 15.999 u = 47.997 u
Total Molecular Weight = 78.02013 + 12.011 + 4.032 + 35.453 + 14.007 + 47.997 = 191.52013 u
This calculated value is consistent with the experimentally determined and reported molecular weight of 191.52 g/mol .[3][4][5][6]
Conclusion
The molecular weight of 6-Hydroxy Chlorzoxazone-¹³C₆ is definitively established as 191.52 g/mol . This value is derived from its molecular formula, ¹³C₆CH₄ClNO₃, and the precise atomic masses of its constituent isotopes. Accurate knowledge of this molecular weight is fundamental for researchers utilizing this stable isotope-labeled compound in advanced analytical and metabolic studies, ensuring the precision and reliability of experimental outcomes. The systematic replacement of six Carbon-12 atoms with Carbon-13 isotopes provides a substantial mass shift, facilitating its differentiation from the unlabeled endogenous compound in complex biological matrices.
References
- 1. 6-Hydroxy Chlorzoxazone-13C6 | LGC Standards [lgcstandards.com]
- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. This compound | C7H4ClNO3 | CID 12003656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. scbt.com [scbt.com]
- 6. usbio.net [usbio.net]
- 7. Carbon-13 - isotopic data and properties [chemlin.org]
- 8. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 6-Hydroxy Chlorzoxazone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical aspects concerning the stability and appropriate storage conditions for 6-Hydroxy Chlorzoxazone-¹³C₆. Ensuring the integrity of this isotopically labeled metabolite is paramount for its use as an internal standard in bioanalytical studies and for accurate metabolic profiling. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction to 6-Hydroxy Chlorzoxazone-¹³C₆
6-Hydroxy Chlorzoxazone is the primary metabolite of the muscle relaxant Chlorzoxazone. The formation of this metabolite is predominantly mediated by the cytochrome P450 enzymes CYP2E1 and, to a lesser extent, CYP1A2. The ¹³C₆-labeled version of this metabolite serves as an invaluable internal standard for quantitative bioanalysis, particularly in studies investigating CYP2E1 activity. Its structural similarity and identical physicochemical properties to the unlabeled analyte allow for accurate correction of matrix effects and variability during sample processing and analysis.
Recommended Storage and Handling Conditions
The stability of 6-Hydroxy Chlorzoxazone-¹³C₆ is crucial for maintaining its integrity as a reference standard. The following tables summarize the recommended storage conditions based on available data.
Table 1: Recommended Storage Conditions for Solid Compound
| Parameter | Recommendation | Notes |
| Temperature | -20°C for long-term storage. | Can be shipped on blue ice. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |
| Light | Protect from light. | Phenolic compounds can be susceptible to photodegradation. |
| Container | Tightly sealed, opaque vials. | Prevents moisture uptake and light exposure. |
Table 2: Stability of 6-Hydroxy Chlorzoxazone-¹³C₆ in Solution
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | Up to 6 months | Dimethyl Sulfoxide (DMSO), Methanol |
| -20°C | Up to 1 month | Dimethyl Sulfoxide (DMSO), Methanol |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use. If precipitation occurs upon dissolution, gentle heating and/or sonication can be employed.
Metabolic Pathway of Chlorzoxazone
The biotransformation of Chlorzoxazone is a critical consideration, as the stability of its metabolite is often studied in the context of its formation. The primary metabolic pathway involves hydroxylation followed by glucuronidation.
Navigating the Solubility Landscape of 6-Hydroxy Chlorzoxazone-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 6-Hydroxy Chlorzoxazone-13C6, a key metabolite of the muscle relaxant chlorzoxazone (B1668890). Understanding the solubility of this stable isotope-labeled compound is critical for its use in various research applications, including pharmacokinetic studies and as an internal standard in bioanalytical assays. This document compiles known solubility parameters, details relevant experimental methodologies, and illustrates associated biological pathways and experimental workflows.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its behavior in biological systems and its utility in experimental assays. Currently, detailed quantitative solubility data for this compound across a wide range of solvents and conditions is limited in publicly accessible literature. However, data for the non-labeled 6-Hydroxy Chlorzoxazone provides a strong proxy, given that isotopic labeling has a negligible effect on solubility.
Below is a summary of the available solubility information.
| Solvent | Solubility | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (538.91 mM)[1] | Requires sonication for dissolution.[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[2] | - |
| Methanol | Soluble[3][4][5] | - |
| Methanol | Slightly soluble[2] | - |
Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[1] For this compound specifically, suppliers confirm its solubility in Dimethyl Sulfoxide and Methanol.[6]
Experimental Protocols
Detailed experimental protocols for determining the solubility of this compound are not extensively published. However, standard methods for solubility assessment of pharmaceutical compounds are applicable. The following describes a generalizable protocol based on common laboratory practices.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation solubility of this compound in a given solvent system.
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate-buffered saline (PBS), ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of compound added should be sufficient to ensure that undissolved solids remain after equilibrium is reached.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. Subsequently, centrifuge the samples at a high speed to pellet any remaining suspended particles.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound. A standard calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Biological Significance and Signaling Pathway
6-Hydroxy Chlorzoxazone is the major metabolite of chlorzoxazone, formed primarily through the action of the cytochrome P450 2E1 (CYP2E1) enzyme in the liver. The rate of its formation is a well-established in vivo and in vitro probe for CYP2E1 activity. This metabolic pathway is crucial for the clearance of chlorzoxazone.
Below is a diagram illustrating the metabolic pathway of chlorzoxazone.
Caption: Metabolic conversion of Chlorzoxazone to 6-Hydroxy Chlorzoxazone by CYP2E1.
Experimental Workflow: In Vitro CYP2E1 Inhibition Assay
The following diagram outlines a typical experimental workflow for an in vitro assay to assess the potential of a test compound to inhibit CYP2E1 activity, using the conversion of chlorzoxazone to 6-hydroxychlorzoxazone (B195315) as the probe reaction.
Caption: Workflow for an in vitro CYP2E1 inhibition assay using chlorzoxazone.
References
A Technical Guide to the Isotopic Purity of 6-Hydroxychlorzoxazone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of 6-Hydroxychlorzoxazone-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. The document details its chemical and isotopic specifications, outlines the analytical methodologies for purity assessment, and illustrates the metabolic pathway of its unlabeled analogue, chlorzoxazone (B1668890).
Quantitative Data Summary
The isotopic and chemical purity of 6-Hydroxychlorzoxazone-¹³C₆ are critical parameters for its use as an internal standard in pharmacokinetic and metabolic studies. The following tables summarize the key quantitative specifications for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | ¹³C₆C₁H₄ClNO₃ | [1][2][3][4] |
| Molecular Weight | 191.52 g/mol | [1][2][3][4] |
| CAS Number | 475295-90-0 | [1][2][3][5] |
| Synonyms | 5-Chloro-6-hydroxy-2(3H)-benzoxazolone-¹³C₆, CYP2E1 reference metabolite-¹³C₆ | [1][2][5] |
Table 2: Purity Specifications
| Specification | Minimum Value | Source |
| Chemical Purity | 98.00% | [1] |
| Isotopic Enrichment | 99% ¹³C | [1] |
Experimental Protocols for Purity Assessment
The determination of isotopic and chemical purity of ¹³C-labeled compounds like 6-Hydroxychlorzoxazone-¹³C₆ relies on sophisticated analytical techniques. While specific in-house protocols may vary, the following methodologies represent the industry standard for such assessments.
Mass Spectrometry for Isotopic Enrichment
Mass spectrometry (MS) is the primary technique for determining the isotopic enrichment of a labeled compound. High-resolution mass spectrometry (HRMS) is particularly powerful for resolving isotopologues and providing accurate measurements.[6]
Protocol Outline:
-
Sample Preparation: A dilute solution of 6-Hydroxychlorzoxazone-¹³C₆ is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, is used. The instrument is calibrated according to the manufacturer's specifications.
-
Ionization: Electrospray ionization (ESI) is a common method for this type of molecule, typically in negative ion mode for phenolic compounds.[7]
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to encompass the molecular ions of the labeled compound and any potential unlabeled or partially labeled species.
-
Data Analysis:
-
The relative intensities of the ion signals corresponding to the fully labeled molecule (all six carbons as ¹³C) and any less-enriched isotopologues are measured.
-
The isotopic enrichment is calculated as the percentage of the fully labeled species relative to the sum of all isotopic species.
-
Corrections may be necessary to account for the natural abundance of isotopes in other atoms within the molecule (e.g., ¹⁷O, ¹⁸O, ³⁷Cl).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structure Confirmation
NMR spectroscopy, particularly ¹³C-NMR, is an indispensable tool for confirming the positions of the ¹³C labels and assessing the overall isotopic enrichment.[9][10][11]
Protocol Outline:
-
Sample Preparation: A sufficient amount of the 6-Hydroxychlorzoxazone-¹³C₆ is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
A proton-decoupled ¹³C-NMR spectrum is acquired. The presence of strong signals corresponding to the six carbon atoms of the benzoxazolone ring confirms the labeling.[12][13][14]
-
¹H-NMR spectra are also acquired to confirm the overall chemical structure.
-
Advanced 2D NMR techniques like HSQC can be used to correlate proton and carbon signals, further verifying the labeling pattern.[15]
-
-
Data Analysis:
-
The integrals of the ¹³C signals are compared to an internal or external standard of known concentration and natural ¹³C abundance to quantify the enrichment.
-
The absence of significant signals at the chemical shifts expected for the unlabeled compound in the ¹³C spectrum indicates high isotopic purity.
-
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is used to determine the chemical purity of the compound by separating it from any potential impurities.[7][16][17][18]
Protocol Outline:
-
Sample Preparation: A solution of 6-Hydroxychlorzoxazone-¹³C₆ of known concentration is prepared.
-
Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometer) is used. A C18 reversed-phase column is commonly employed for this type of analysis.[18]
-
Chromatographic Conditions: A gradient or isocratic mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like acetic or formic acid) is used to achieve separation.
-
Data Analysis:
-
The chromatogram is analyzed to identify the main peak corresponding to 6-Hydroxychlorzoxazone-¹³C₆ and any impurity peaks.
-
The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Visualizations
The following diagrams illustrate the metabolic context and a general workflow for the analysis of 6-Hydroxychlorzoxazone-¹³C₆.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. 6-Hydroxy Chlorzoxazone-13C6 | C7H4ClNO3 | CID 12003656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chlorzoxazone(95-25-0) 13C NMR spectrum [chemicalbook.com]
- 13. epic.awi.de [epic.awi.de]
- 14. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Potential Impurities in 13C6 Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the potential impurities in 13C6 labeled standards, which are critical for the accuracy and reliability of quantitative studies in research and drug development. Understanding the nature, origin, and analytical characterization of these impurities is paramount for ensuring data integrity and meeting regulatory expectations.
The Critical Role of Purity in 13C6 Labeled Standards
13C6 labeled compounds are invaluable tools, particularly as internal standards in mass spectrometry-based bioanalysis and as tracers in metabolic research. Their chemical identity to the analyte of interest allows for precise correction of matrix effects and variations in sample processing. However, the presence of impurities can significantly compromise experimental outcomes, leading to inaccurate quantification and misinterpretation of results. Regulatory bodies emphasize the importance of using well-characterized and high-purity reference standards.
Classification and Sources of Impurities
Impurities in 13C6 labeled standards can be broadly categorized into isotopic and chemical impurities, each arising from different stages of the synthesis and purification process.
Isotopic Impurities
Isotopic impurities refer to molecules with a different isotopic composition than the desired 13C6 labeled compound. The primary sources of these impurities are the incomplete incorporation of 13C atoms during synthesis and the natural abundance of isotopes in the starting materials and reagents.
-
Unlabeled (M+0) and Partially Labeled (M+1 to M+5) Species: The most significant isotopic impurity is often the unlabeled analog of the compound (all 12C). Partially labeled species, containing one to five 13C atoms, also contribute to the isotopic impurity profile. The presence of unlabeled species can artificially inflate the measured concentration of the analyte.
-
Isotopologue Distribution: The relative abundance of each isotopic species (M+0, M+1, M+2, M+3, M+4, M+5, M+6) defines the isotopic purity of the standard. A high isotopic enrichment means a very high abundance of the M+6 species.
Chemical Impurities
Chemical impurities are substances that are structurally different from the 13C6 labeled compound of interest. These can originate from starting materials, by-products of the chemical synthesis, or degradation.
-
Structural and Positional Isomers: These have the same molecular formula but differ in the arrangement of atoms or the position of the 13C labels.
-
Stereoisomers (Enantiomers and Diastereomers): For chiral 13C6 labeled standards, the presence of the undesired enantiomer or diastereomer is a critical chemical impurity.
-
Synthesis-Related Impurities: These include unreacted starting materials, reagents, and by-products from side reactions.
-
Residual Solvents and Inorganic Impurities: Solvents used during synthesis and purification, as well as inorganic salts, can be present in the final product.
The following diagram illustrates the classification of potential impurities in 13C6 labeled standards.
Caption: Classification of impurities in 13C6 labeled standards.
Quantitative Analysis of Impurities
A thorough characterization of a 13C6 labeled standard involves the quantitative assessment of both isotopic and chemical purity. The data is typically summarized in a Certificate of Analysis (CoA).
Isotopic Purity Data
The isotopic distribution is a critical parameter. High-resolution mass spectrometry is the primary technique for its determination. The table below presents an example of an isotopic purity analysis for a 13C6 labeled compound.
| Isotopologue | Mass Shift | Abundance (%) |
| 13C0 | M+0 | 0.05 |
| 13C1 | M+1 | 0.10 |
| 13C2 | M+2 | 0.15 |
| 13C3 | M+3 | 0.20 |
| 13C4 | M+4 | 0.50 |
| 13C5 | M+5 | 2.00 |
| 13C6 | M+6 | 97.00 |
Note: The data in this table is illustrative and may vary between different batches and manufacturers.
Chemical Purity Data
Chemical purity is assessed by a combination of chromatographic and spectroscopic techniques. The following table summarizes typical chemical purity specifications.
| Impurity Type | Analytical Method | Typical Specification |
| Total Chemical Purity | HPLC-UV, qNMR | > 98% |
| Enantiomeric Purity | Chiral HPLC | > 99% ee |
| Residual Solvents | GC-MS | < 0.5% |
| Water Content | Karl Fischer Titration | < 1% |
| Inorganic Residue | Ash Content | < 0.1% |
Experimental Protocols for Impurity Analysis
Detailed and validated analytical methods are essential for the accurate characterization of 13C6 labeled standards.
Isotopic Purity Determination by LC-MS
This protocol outlines a general procedure for determining the isotopic distribution of a 13C6 labeled standard using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the relative abundance of all isotopologues (M+0 to M+6).
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the 13C6 labeled standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Prepare a corresponding solution of the unlabeled standard at the same concentration.
-
-
LC-MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is commonly used.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) capable of resolving the different isotopologues.
-
-
LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
Acquire data in full scan mode over a mass range that includes the unlabeled and all labeled species.
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (M+0 to M+6).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage abundance of each isotopologue relative to the sum of all isotopologue peak areas.
-
Correct for the natural abundance of 13C in the unlabeled standard and any contribution from the unlabeled standard to the M+1 and M+2 peaks of the labeled standard.
-
The following diagram illustrates the experimental workflow for isotopic purity analysis.
Caption: Workflow for isotopic purity analysis by LC-MS.
Chemical Purity Assessment by Quantitative NMR (qNMR)
qNMR is a primary analytical method for determining the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.
Objective: To determine the absolute chemical purity of the 13C6 labeled standard.
Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh the 13C6 labeled standard (analyte) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and resonances that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Spectrometer:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum. Key parameters for quantitative acquisition include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
A calibrated 90° pulse.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Enantiomeric Purity Determination by Chiral HPLC
For chiral 13C6 labeled standards, it is crucial to determine the percentage of the desired enantiomer relative to the undesired one.
Objective: To quantify the enantiomeric excess (ee) of the chiral 13C6 labeled standard.
Methodology:
-
Sample Preparation:
-
Dissolve the 13C6 labeled standard in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).
-
-
Chiral HPLC System:
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: A chiral stationary phase (CSP) column appropriate for the class of compound being analyzed (e.g., polysaccharide-based, protein-based).
-
Mobile Phase: The mobile phase composition (e.g., a mixture of hexane (B92381) and ethanol (B145695) for normal phase, or an aqueous buffer with an organic modifier for reversed-phase) must be optimized for the specific separation.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the elution of the enantiomers.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.
-
The following diagram illustrates the logical relationship between the different purity assessments.
The Metabolic Fate of Chlorzoxazone: A Deep Dive into Its Biotransformation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone (B1668890), a centrally acting muscle relaxant, has long been utilized for the relief of discomfort associated with painful musculoskeletal conditions. Beyond its therapeutic applications, it has garnered significant attention within the scientific community as a valuable in vivo probe for assessing the activity of cytochrome P450 2E1 (CYP2E1), an enzyme pivotal in the metabolism of numerous xenobiotics and endogenous compounds. A thorough understanding of the metabolic pathways of chlorzoxazone is therefore crucial for predicting its efficacy and safety profile, as well as for its application in drug-drug interaction studies and personalized medicine. This technical guide provides a comprehensive overview of the core metabolic pathways of chlorzoxazone, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biochemical processes.
Core Metabolic Pathways
The biotransformation of chlorzoxazone is a multi-step process primarily occurring in the liver. The main pathway involves an initial oxidation followed by conjugation, rendering the molecule more water-soluble for efficient renal excretion.
Phase I Metabolism: The Central Role of Cytochrome P450 Enzymes
The primary and most well-documented metabolic pathway for chlorzoxazone is its hydroxylation at the 6-position of the benzoxazolone ring to form 6-hydroxychlorzoxazone (B195315).[1][2][3][4][5] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1.[2][3][4] However, other CYP isoforms, notably CYP1A2 and CYP1A1, have also been shown to contribute to this metabolic step, particularly at lower substrate concentrations.[1][6]
While 6-hydroxylation is the major oxidative pathway, there is emerging evidence of a minor pathway involving the formation of an oxirane intermediate. This metabolic activation, mediated by CYP3A4 and CYP3A5, can lead to the formation of reactive metabolites that can conjugate with glutathione (B108866) (GSH) and N-acetylcysteine (NAC).[7]
Phase II Metabolism: Glucuronidation for Excretion
Following Phase I oxidation, the primary metabolite, 6-hydroxychlorzoxazone, undergoes extensive Phase II conjugation with glucuronic acid. This process, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of 6-hydroxychlorzoxazone-O-glucuronide, the major urinary metabolite.[8][9] The specific UGT isoforms involved in this O-glucuronidation are UGT1A1, UGT1A6, and UGT1A9.[10]
Interestingly, a novel, direct N-glucuronidation pathway for the parent drug, chlorzoxazone, has been identified. This reaction is independent of CYP-mediated hydroxylation and is catalyzed by UGT1A9, leading to the formation of chlorzoxazone-N-glucuronide.[10]
Quantitative Pharmacokinetic Data
The pharmacokinetics of chlorzoxazone and its primary metabolite have been extensively studied in various populations. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers.
Table 1: Pharmacokinetic Parameters of Chlorzoxazone in Healthy Adults
| Parameter | Value (Mean ± SD) | Study Population | Dosage | Reference |
| Cmax (µg/mL) | 7.15 ± 2.09 | 10 Thai volunteers | 400 mg oral | [2] |
| Tmax (hr) | 2.00 ± 0.82 | 10 Thai volunteers | 400 mg oral | [2] |
| AUC0-∞ (µg·hr/mL) | 27.52 ± 8.05 | 10 Thai volunteers | 400 mg oral | [2] |
| t1/2 (hr) | 1.12 ± 0.48 | 23 male subjects | 750 mg oral suspension | [8] |
| t1/2 (hr) | 1.49 ± 0.32 | 10 Thai volunteers | 400 mg oral | [2] |
| Oral Clearance (L/hr) | 15.77 ± 4.81 | 10 Thai volunteers | 400 mg oral | [2] |
| Plasma Clearance (mL/min) | 148.0 ± 39.9 | 23 male subjects | 750 mg oral suspension | [8] |
| Volume of Distribution (L) | 33.13 ± 9.75 | 10 Thai volunteers | 400 mg oral | [2] |
Table 2: Pharmacokinetic Parameters of 6-Hydroxychlorzoxazone in Healthy Adults
| Parameter | Value (Mean ± SD) | Study Population | Dosage (of Chlorzoxazone) | Reference |
| Cmax (µg/mL) | 1.77 ± 0.50 | 10 Thai volunteers | 400 mg oral | [2] |
| Tmax (hr) | 3.05 ± 1.17 | 10 Thai volunteers | 400 mg oral | [2] |
| AUC0-∞ (µg·hr/mL) | 8.50 ± 2.78 | 10 Thai volunteers | 400 mg oral | [2] |
| t1/2 (hr) | 1.95 ± 0.73 | 10 Thai volunteers | 400 mg oral | [2] |
Experimental Protocols
The elucidation of chlorzoxazone's metabolic pathways has been made possible through a variety of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for chlorzoxazone metabolism and to characterize the kinetics of these reactions.
Methodology:
-
Microsomal Incubation:
-
Human liver microsomes, which contain a high concentration of CYP enzymes, are incubated with chlorzoxazone at various concentrations.
-
The incubation mixture typically includes a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity.
-
Reactions are carried out at 37°C and are terminated by the addition of a quenching solvent such as acetonitrile (B52724) or methanol.
-
The formation of 6-hydroxychlorzoxazone is monitored over time using high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.[11][12]
-
-
Recombinant Enzyme Systems:
-
To pinpoint the specific CYP isoforms involved, chlorzoxazone is incubated with recombinant human CYP enzymes (e.g., CYP2E1, CYP1A2) expressed in a heterologous system (e.g., baculovirus-infected insect cells or E. coli).
-
This allows for the determination of the kinetic parameters (Km and Vmax) for each enzyme in the 6-hydroxylation of chlorzoxazone.[1]
-
-
Hepatocyte Cultures:
-
Primary human hepatocytes or cultured hepatoma cell lines (e.g., HepaRG) that retain metabolic competency are used to study the complete metabolism of chlorzoxazone, including both Phase I and Phase II reactions.[6][10]
-
Cells are incubated with chlorzoxazone, and the formation of both 6-hydroxychlorzoxazone and its glucuronide conjugates is measured in the cell culture medium.[10]
-
References
- 1. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic parameters of chlorzoxazone and its main metabolite, 6-hydroxychlorzoxazone, after intravenous and oral administration of chlorzoxazone to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interindividual variability of chlorzoxazone 6-hydroxylation in men and women and its relationship to CYP2E1 genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo metabolic activation and hepatotoxicity of chlorzoxazone mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 6-Hydroxychlorzoxazone
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone (B1668890), in biological matrices. Chlorzoxazone is metabolized to 6-hydroxychlorzoxazone primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, making the quantification of this metabolite a critical tool for in vivo and in vitro drug metabolism and drug-drug interaction studies.[1][2][3][4] This method is applicable for researchers in drug discovery, preclinical development, and clinical pharmacology.
Introduction
Chlorzoxazone is extensively metabolized in the liver to its major active metabolite, 6-hydroxychlorzoxazone.[1] The metabolic ratio of 6-hydroxychlorzoxazone to chlorzoxazone is frequently used as a phenotypic measure of CYP2E1 activity.[1] Accurate and reliable quantification of 6-hydroxychlorzoxazone is therefore essential for evaluating the potential for drug-induced liver injury and for understanding the impact of co-administered drugs on CYP2E1-mediated metabolism. This LC-MS/MS method provides a robust and high-throughput solution for the determination of 6-hydroxychlorzoxazone in various biological samples, such as plasma and liver microsomes.[5][6]
Metabolic Pathway of Chlorzoxazone
Chlorzoxazone undergoes hydroxylation to form 6-hydroxychlorzoxazone, a reaction predominantly catalyzed by the CYP2E1 isoenzyme.[1][3] This metabolite can be further conjugated, for instance with glucuronic acid, before excretion.[7]
Experimental Protocol
This protocol provides a general framework for the analysis of 6-hydroxychlorzoxazone. Optimization may be required for specific matrices and instrumentation.
Materials and Reagents
-
6-Hydroxychlorzoxazone analytical standard
-
Chlorzoxazone analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled 6-hydroxychlorzoxazone or a structurally similar compound like 5-fluorobenzoxazolone)[8]
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting 6-hydroxychlorzoxazone from plasma samples.
-
Spike Internal Standard: To 100 µL of plasma sample, add the internal standard to a final concentration of 100 ng/mL.
-
Add Precipitation Solvent: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Experimental Workflow
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Parameters
The analysis is typically performed using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. Ionization can be achieved using either positive or negative electrospray ionization (ESI), though negative mode is often preferred for 6-hydroxychlorzoxazone.[5][9]
| Parameter | 6-Hydroxychlorzoxazone | Internal Standard (Example) |
| Ionization Mode | ESI Negative[5] / ESI Positive[9] | ESI Negative / ESI Positive |
| Precursor Ion (m/z) | 184.0[10] | Varies depending on IS |
| Product Ion (m/z) | 120.0, 156.0[9] | Varies depending on IS |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 100 ms | 100 ms |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of 6-hydroxychlorzoxazone by LC-MS/MS, compiled from various sources.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 2000 ng/mL | [5][8][11] |
| Correlation Coefficient (r²) | > 0.99 | [9] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | [11][12] |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL | [8][11] |
Table 2: Precision and Accuracy
| Parameter | Typical Value | Reference |
| Intra-day Precision (%RSD) | < 15% | [8][10][11] |
| Inter-day Precision (%RSD) | < 15% | [8][10][11] |
| Accuracy (% Recovery) | 85 - 115% | [8][10] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 6-hydroxychlorzoxazone in biological matrices. The protocol is robust and can be adapted to various research needs, from routine drug metabolism screening to detailed pharmacokinetic studies. The provided data and workflows serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
- 1. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of chlorzoxazone in rats with diabetes: Induction of CYP2E1 on 6-hydroxychlorzoxazone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. Pharmacokinetic parameters of chlorzoxazone and its main metabolite, 6-hydroxychlorzoxazone, after intravenous and oral administration of chlorzoxazone to liver cirrhotic rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Rapid and sensitive high-performance liquid chromatographic assay for 6-hydroxychlorzoxazone and chlorzoxazone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-UV Analysis of Chlorzoxazone and its Metabolites
These application notes provide a comprehensive guide for the quantitative analysis of chlorzoxazone (B1668890) and its primary metabolite, 6-hydroxychlorzoxazone (B195315), in various biological matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This document is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasms and associated pain. It is rapidly metabolized in the liver, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, to form 6-hydroxychlorzoxazone, which is an inactive metabolite.[1][2] The analysis of chlorzoxazone and 6-hydroxychlorzoxazone is crucial for pharmacokinetic and pharmacogenetic studies, as the metabolic ratio can serve as a probe for CYP2E1 activity.[2][3] HPLC-UV is a robust and widely used technique for the simultaneous determination of these compounds.
Metabolic Pathway of Chlorzoxazone
Chlorzoxazone undergoes hydroxylation at the 6th position, a reaction primarily catalyzed by the CYP2E1 enzyme in the liver, to form its main metabolite, 6-hydroxychlorzoxazone.[3][4] This metabolite is then conjugated, primarily as a glucuronide, and excreted in the urine.[1][5] Less than 1% of the drug is excreted unchanged.[1]
References
- 1. drugs.com [drugs.com]
- 2. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Protocol for In Vitro CYP2E1 Inhibition Assay: Application Notes for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in human drug metabolism, primarily located in the liver. It is responsible for the oxidative metabolism of a variety of small-molecule drugs, environmental toxins, and endogenous compounds. Inhibition of CYP2E1 can lead to significant drug-drug interactions, altering the pharmacokinetic profile of co-administered therapeutic agents and potentially leading to adverse effects. Therefore, evaluating the inhibitory potential of new chemical entities (NCEs) against CYP2E1 is a crucial step in preclinical drug development. These application notes provide a detailed protocol for conducting an in vitro CYP2E1 inhibition assay using human liver microsomes.
Principle of the Assay
This assay quantifies the inhibitory effect of a test compound on the metabolic activity of CYP2E1. The method utilizes a specific substrate for CYP2E1, such as chlorzoxazone (B1668890) or p-nitrophenol (PNP), and a source of the enzyme, typically pooled human liver microsomes (HLMs). In the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, CYP2E1 metabolizes the substrate to a specific product. The rate of product formation is measured in the presence and absence of the test compound. A reduction in the rate of product formation indicates inhibition of CYP2E1 activity. The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is then determined.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Pooled Human Liver Microsomes (HLMs) | Major Life Sciences Supplier | Varies | -80°C |
| Chlorzoxazone | Sigma-Aldrich | C4664 | Room Temperature |
| 6-Hydroxychlorzoxazone | Toronto Research Chemicals | H945275 | -20°C |
| p-Nitrophenol (PNP) | Sigma-Aldrich | 73657 | Room Temperature |
| 4-Nitrocatechol | Sigma-Aldrich | N19051 | Room Temperature |
| Diethyldithiocarbamate (DDC) | Sigma-Aldrich | D3506 | Room Temperature |
| 4-Methylpyrazole | Sigma-Aldrich | M61207 | Room Temperature |
| NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B) | Corning | 451220, 451200 | -20°C |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | N/A | 4°C |
| Acetonitrile (B52724) (HPLC Grade) | Fisher Scientific | A998 | Room Temperature |
| Methanol (HPLC Grade) | Fisher Scientific | A412 | Room Temperature |
| Formic Acid (LC-MS Grade) | Fisher Scientific | A117 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well microplates | VWR | 40002-012 | Room Temperature |
Experimental Protocols
Preparation of Reagents
-
1.1. 0.1 M Potassium Phosphate Buffer (pH 7.4): Prepare by mixing appropriate volumes of 0.1 M monobasic potassium phosphate and 0.1 M dibasic potassium phosphate to achieve a pH of 7.4. Filter sterilize and store at 4°C.
-
1.2. Substrate Stock Solutions:
-
Chlorzoxazone (10 mM): Dissolve an appropriate amount of chlorzoxazone in methanol.
-
p-Nitrophenol (10 mM): Dissolve an appropriate amount of p-nitrophenol in methanol.
-
-
1.3. Test Compound Stock Solution (10 mM): Dissolve the test compound in DMSO. Subsequent dilutions should be made in DMSO to achieve the desired final concentrations. The final concentration of DMSO in the incubation mixture should be kept below 0.5% to avoid solvent-mediated inhibition.[1]
-
1.4. Positive Control Inhibitor Stock Solutions (in DMSO):
-
Diethyldithiocarbamate (DDC) (10 mM): A known potent inhibitor of CYP2E1.
-
4-Methylpyrazole (10 mM): Another well-characterized CYP2E1 inhibitor.[2]
-
-
1.5. NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.
CYP2E1 Inhibition Assay Procedure (using Chlorzoxazone as substrate)
This protocol is designed for a 96-well plate format.
-
2.1. Preparation of Incubation Mixtures:
-
On ice, prepare a master mix containing 0.1 M potassium phosphate buffer (pH 7.4) and pooled human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL).
-
Add the appropriate volume of the test compound dilutions or positive control inhibitor to the wells of the 96-well plate. Include a vehicle control (DMSO only).
-
Add the master mix to each well.
-
-
2.2. Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
2.3. Initiation of Reaction:
-
Prepare a solution of the substrate (chlorzoxazone) and the NADPH regenerating system in 0.1 M potassium phosphate buffer. The final concentration of chlorzoxazone should be at or near its Km value for CYP2E1 (typically 25-50 µM).[3]
-
Add this solution to each well to initiate the enzymatic reaction.
-
-
2.4. Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
2.5. Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the metabolite or a structurally similar compound).
-
2.6. Sample Processing:
-
Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analytical Method (LC-MS/MS)
The formation of the metabolite (6-hydroxychlorzoxazone) is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
3.1. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte and internal standard from matrix components.
-
-
3.2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
-
Data Presentation
The results of the CYP2E1 inhibition assay are typically presented as the percent inhibition at each concentration of the test compound and the calculated IC50 value.
Table 1: Inhibition of CYP2E1 Activity by Test Compound and Positive Control
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| Test Compound X | 0.1 | 5.2 ± 1.1 |
| 0.5 | 15.8 ± 2.5 | |
| 1 | 30.1 ± 3.2 | |
| 5 | 48.9 ± 4.1 | |
| 10 | 65.7 ± 3.8 | |
| 50 | 88.3 ± 2.9 | |
| 100 | 95.1 ± 1.5 | |
| Diethyldithiocarbamate | 0.05 | 8.9 ± 1.4 |
| 0.1 | 22.5 ± 2.8 | |
| 0.5 | 45.3 ± 3.9 | |
| 1 | 68.2 ± 4.5 | |
| 5 | 92.1 ± 2.1 |
Table 2: IC50 Values for CYP2E1 Inhibition
| Compound | IC50 (µM) |
| Test Compound X | 6.8 |
| Diethyldithiocarbamate | 0.6 |
| 4-Methylpyrazole | 15.2 |
The IC50 value is calculated by fitting the concentration-response data to a suitable nonlinear regression model (e.g., four-parameter logistic equation).
Mandatory Visualizations
CYP2E1 Metabolic Pathway for Chlorzoxazone
Caption: Metabolic activation of Chlorzoxazone by CYP2E1.
Experimental Workflow for CYP2E1 Inhibition Assay
Caption: In vitro CYP2E1 inhibition assay workflow.
Logical Relationship of Inhibition Data Analysis
Caption: Data analysis workflow for IC50 determination.
References
Application Notes and Protocols for 6-Hydroxychlorzoxazone Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone (B1668890), in plasma samples. The following sections offer a comprehensive guide to various extraction techniques, enabling reproducible and accurate quantification for pharmacokinetic and pharmacogenetic studies.
Introduction
6-Hydroxychlorzoxazone is a key biomarker for assessing the activity of the cytochrome P450 2E1 (CYP2E1) enzyme.[1][2] Accurate measurement of its concentration in plasma is crucial for understanding drug metabolism and its clinical implications. The choice of sample preparation method is a critical step that significantly impacts the sensitivity, accuracy, and reproducibility of the subsequent analysis, which is often performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
This guide details three commonly employed sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and a direct injection approach using a specialized HPLC column. Each method is presented with a step-by-step protocol, a summary of its performance characteristics, and a visual workflow diagram.
Quantitative Data Summary
The selection of an appropriate sample preparation method often depends on the desired balance between recovery, throughput, and the need to minimize matrix effects. The following table summarizes the quantitative performance of different methods based on published literature.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Liquid-Liquid Extraction (Diethyl Ether) | Direct Injection (SPS Column) |
| Analyte Recovery | >80%[4] | 82.80% - 100.76%[5] | Not explicitly stated, but method was successful[2] | >94%[6] |
| Linearity Range | Method dependent, but compatible with high linearity[4] | 0.5 - 20 µg/mL[5] | 100 - 3000 ng/mL[2] | 0.5 - 20 µg/mL[6] |
| Limit of Detection (LOD) | Method dependent | 0.2 µg/mL[5] | Not explicitly stated | 0.1 µg/mL[6] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.5 µg/mL[6] |
| Intra-day RSD | <11%[5] | <8%[5] | ≤ 5.1%[2] | ≤ 6%[6] |
| Inter-day RSD | <8%[5] | <11%[5] | ≤ 8.2%[2] | ≤ 6%[6] |
Experimental Protocols and Workflows
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[7] Acetonitrile (B52724) is a commonly used precipitating agent that is effective and compatible with reversed-phase HPLC and LC-MS analysis.[4]
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).
-
Add an appropriate volume of internal standard solution.
-
Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to the plasma sample.[8]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte and internal standard.
-
The supernatant can be directly injected into the analytical instrument or evaporated to dryness and reconstituted in the mobile phase.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput UPLC-MS/MS Assay for In Vivo Cytochrome P450 Phenotyping Using the "Pittsburgh Cocktail"
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of six cytochrome P450 (CYP) and N-acetyltransferase (NAT) probe drugs and their primary metabolites from human plasma and urine. This combination of drugs, commonly known as the "Pittsburgh Cocktail," allows for the in vivo phenotyping of key drug-metabolizing enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and NAT2.[1][2][3] The use of a probe drug cocktail is an efficient approach for assessing enzyme activity and has become a cornerstone in clinical pharmacology studies.[4][5] This assay utilizes stable isotope-labeled internal standards for accurate quantification and a rapid 8-minute chromatographic run, making it a highly efficient tool for drug development and clinical research settings.[1][2]
Introduction
Assessing the activity of drug-metabolizing enzymes is critical in drug development and personalized medicine. Inter-individual variability in enzyme function, due to genetic polymorphisms, disease states, or drug-drug interactions, can significantly impact drug efficacy and toxicity. The "Pittsburgh Cocktail" is a validated combination of probe drugs administered simultaneously at low doses to phenotype multiple enzymes from a single testing session without significant metabolic interaction between the probes.[6] This method details the simultaneous analysis of caffeine (B1668208) (CYP1A2), flurbiprofen (B1673479) (CYP2C9), mephenytoin (B154092) (CYP2C19), debrisoquine (B72478) (CYP2D6), chlorzoxazone (B1668890) (CYP2E1), and dapsone (B1669823) (NAT2) along with their respective metabolites.[1][2][3] The high sensitivity and specificity of UPLC-MS/MS make it the ideal analytical platform for this application.
Experimental Workflow & Metabolic Pathways
The overall experimental process, from sample collection to data analysis, is outlined below. Following administration of the cocktail, plasma and urine samples are collected.[3][6] Samples are then processed using protein precipitation and analyzed by a UPLC-MS/MS system operating in Selected Reaction Monitoring (SRM) mode.
References
- 1. researchgate.net [researchgate.net]
- 2. A UPLC-MS/MS assay of the "Pittsburgh cocktail": six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Cocktail Probe Drugs for Indexing Cytochrome P450 Enzymes in Clinical Pharmacology Studies - Review of Case Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of the five-drug "Pittsburgh cocktail" approach for assessment of selective regulation of drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 6-Hydroxychlorzoxazone in Human Urine
Abstract
This application note provides a detailed protocol for the accurate and sensitive quantification of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone (B1668890), in human urine samples. The quantification of this metabolite is a key indicator of cytochrome P450 2E1 (CYP2E1) enzyme activity, which is crucial in drug metabolism studies and clinical research. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high selectivity and sensitivity. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and pharmacogenetic studies.
Introduction
Chlorzoxazone is metabolized in the liver primarily by the CYP2E1 enzyme to its major metabolite, 6-hydroxychlorzoxazone. The ratio of 6-hydroxychlorzoxazone to chlorzoxazone in plasma or the urinary excretion of 6-hydroxychlorzoxazone can be used as a non-invasive probe to assess in vivo CYP2E1 activity.[1][2] Accurate quantification of 6-hydroxychlorzoxazone in urine is therefore essential for understanding the metabolic capacity of individuals and its implications in drug interactions and toxicity. In urine, 6-hydroxychlorzoxazone is present in both its free form and as a glucuronide conjugate, necessitating an enzymatic hydrolysis step for the determination of the total concentration.[3][4] This application note details a robust and reproducible LC-MS/MS method for this purpose.
Data Presentation
Several analytical methods have been validated for the quantification of 6-hydroxychlorzoxazone in human urine and plasma. The following table summarizes the key quantitative data from representative studies to facilitate comparison.
| Analytical Method | Matrix | Sample Preparation | Linear Range | LLOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| HPLC-UV | Urine | Enzymatic hydrolysis, Diethyl ether extraction | 4 - 400 µg/mL | Not Reported | ≤ 5.1% | ≤ 8.2% | [3] |
| HPLC-UV | Plasma | Ethyl acetate (B1210297) extraction | 0.5 - 20 µg/mL | 0.2 µg/mL | < 11% | < 8% | [1][5] |
| UPLC-MS/MS | Urine & Plasma | Enzymatic hydrolysis, Stable isotope dilution | Not Specified | 200 pg/mL | < 20% at LLOQ | < 20% at LLOQ | [4] |
| LC-MS/MS | Plasma | Liquid-liquid extraction | 2.5 - 1000 pg/mL | 2.5 pg/mL | < 15% | < 11% | [6] |
| LC-MS/MS | Plasma | Not Specified | 0.05 - 40 µM | 0.05 µM | < 15% | < 15% | [7] |
Experimental Protocols
This section provides a detailed methodology for the quantification of total 6-hydroxychlorzoxazone in human urine samples using LC-MS/MS.
Materials and Reagents
-
6-Hydroxychlorzoxazone analytical standard
-
Chlorzoxazone-d2 (internal standard)
-
β-glucuronidase from Helix pomatia or recombinant sources[1][8]
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium acetate buffer (0.2 M, pH 4.3)[4]
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size)[4]
Sample Preparation
-
Urine Sample Collection: Collect urine samples over an 8-hour period following the administration of chlorzoxazone.[2] Store samples at -20°C or lower until analysis.
-
Enzymatic Hydrolysis:
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
To a 100 µL aliquot of urine, add 10 µL of internal standard working solution (Chlorzoxazone-d2).
-
Add 100 µL of 0.2 M sodium acetate buffer (pH 4.3).[4]
-
Add 1000 units of β-glucuronidase.[4]
-
Incubate the mixture for 4 hours at 37°C in a water bath.[4] Optimization of incubation time and temperature may be necessary depending on the enzyme source.[8][9][10]
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (e.g., Gold C18, 50 x 2.1 mm, 1.9 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Selected Reaction Monitoring (SRM) Transitions:
-
6-Hydroxychlorzoxazone: m/z 186 -> 130[7]
-
Chlorzoxazone-d2 (IS): m/z 172 -> 110 (example transition, should be optimized)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Data Analysis and Quantification
Prepare a calibration curve by spiking known concentrations of 6-hydroxychlorzoxazone into drug-free urine and processing the samples as described above. The concentration of 6-hydroxychlorzoxazone in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Caption: Workflow for 6-hydroxychlorzoxazone quantification.
Caption: Metabolic pathway of chlorzoxazone.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary excretion of 6-hydroxychlorzoxazone as an index of CYP2E1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasensitive quantification of the CYP2E1 probe chlorzoxazone and its main metabolite 6-hydroxychlorzoxazone in human plasma using ultra performance liquid chromatography coupled to tandem mass spectrometry after chlorzoxazone microdosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 10. kurabiotech.com [kurabiotech.com]
Application Notes and Protocols for the Simultaneous Determination of CYP450 Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cytochrome P450 (CYP450) superfamily of enzymes is crucial in drug metabolism, responsible for the biotransformation of a vast majority of clinically used drugs.[1][2] Assessing the activity of these enzymes is vital for predicting drug-drug interactions (DDI) and optimizing drug dosage.[2][3] The "cocktail" approach, which involves the simultaneous administration of multiple CYP-specific probe drugs, allows for the concurrent evaluation of several CYP enzyme activities in a single assay.[1][4] This application note provides detailed protocols for the simultaneous determination of major CYP450 metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5][6][7]
Overview of the Analytical Workflow
The general workflow for determining CYP450 metabolite profiles involves several key steps, from sample preparation to data analysis. A simplified representation of this process is illustrated below.
Caption: A generalized workflow for CYP450 metabolite analysis.
Featured Application: In Vitro CYP450 Inhibition Assay
A common application for the simultaneous analysis of CYP450 metabolites is the in vitro inhibition assay, which evaluates the potential of a new chemical entity (NCE) to inhibit specific CYP isoforms. This is a critical step in drug discovery to identify potential drug-drug interactions.[2][8]
The following diagram illustrates the core principle of a competitive CYP450 inhibition assay.
Caption: Competitive inhibition of a CYP450 enzyme.
Experimental Protocols
This section details the protocols for two common scenarios: an in vitro inhibition assay using human liver microsomes and an in vivo analysis of plasma samples after administration of a CYP450 probe cocktail.
Protocol 1: In Vitro CYP450 Inhibition Cocktail Assay
This protocol is adapted for a high-throughput screening assay to determine the inhibitory potential of test compounds on seven major CYP isoforms in pooled human liver microsomes.[5]
1. Reagents and Materials:
-
Pooled Human Liver Microsomes (HLM)
-
CYP Probe Substrate Cocktail (in appropriate solvent, e.g., acetonitrile): Phenacetin (CYP1A2), Bupropion (CYP2B6), Amodiaquine (CYP2C8), Tolbutamide (CYP2C9), S-mephenytoin (CYP2C19), Dextromethorphan (CYP2D6), and Midazolam (CYP3A4/5).[5]
-
NADPH regenerating system.[9]
-
Phosphate (B84403) Buffer (pH 7.4).
-
Test compounds and reference inhibitors.
-
Internal Standard (IS), e.g., Labetalol.[5]
-
Acetonitrile (B52724) (ACN) for protein precipitation.
-
Water with 0.1% Formic Acid (Mobile Phase A).
-
Acetonitrile with 0.1% Formic Acid (Mobile Phase B).
2. Incubation Procedure:
-
Prepare a master mix containing human liver microsomes, phosphate buffer, and the CYP probe substrate cocktail.
-
Aliquot the master mix into 96-well plates.
-
Add the test compound or reference inhibitor at various concentrations (typically an 8-point dilution series starting from 100 µM).[8] For control wells, add vehicle solvent.
-
Pre-incubate the plates for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.[9]
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. The incubation time should be optimized to ensure metabolite formation is in the linear range.[9]
-
Terminate the reaction by adding cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[10]
-
Centrifuge the plates to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A UHPLC system capable of binary gradient elution.
-
Analytical Column: A reversed-phase C18 column (e.g., Kinetex C18, 50 mm x 2.1 mm, 2.6 µm).[11]
-
Mobile Phase: Gradient elution using Mobile Phase A and B.
-
Flow Rate: 0.4 - 0.6 mL/min.[11]
-
Column Temperature: 40°C.[12]
-
Injection Volume: 5 µL.[11]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each metabolite and the internal standard.
4. Data Analysis:
-
Quantify the peak area of each metabolite relative to the internal standard.
-
Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of test compound that produces 50% inhibition) by fitting the data to a suitable nonlinear regression model.[2][8]
Protocol 2: In Vivo Analysis of a 5-Probe Cocktail in Human Plasma
This protocol describes a method for the simultaneous quantification of five CYP probe drugs and their primary metabolites in human plasma samples, suitable for phenotyping studies.[1][4]
1. Probe Cocktail and Sample Collection:
-
Cocktail Components: Caffeine (CYP1A2), Losartan (CYP2C9), Omeprazole (CYP2C19), Dextromethorphan (CYP2D6), and Midazolam (CYP3A4).[1][4]
-
Administration: Oral administration of the cocktail to subjects.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., over an 8-hour period).[1] Process blood to obtain plasma and store at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., nitrazepam).[1]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[13]
-
Vortex to mix and inject into the LC-MS/MS system.
Alternative Sample Preparation (Solid-Phase Extraction - SPE): For cleaner extracts, an SPE protocol can be employed using a 96-well plate format (e.g., Ostro™).[1][4] This involves loading the sample, washing away interferences, and eluting the analytes of interest.
3. LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Analytical Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid is common.[6][12]
-
MS System: Triple quadrupole mass spectrometer with ESI source.
-
Detection: MRM mode for all parent drugs and their metabolites.
4. Data Analysis:
-
Construct calibration curves for each analyte using standards prepared in blank plasma.
-
Determine the concentration of each probe drug and its metabolite in the unknown samples by interpolating from the respective calibration curves.
-
Calculate the metabolic ratio (e.g., Dextromethorphan/Dextrorphan) at each time point to assess the activity of the specific CYP isoform.[1]
Quantitative Data Summary
The performance of LC-MS/MS methods is characterized by several key parameters. The following tables summarize typical quantitative data for the simultaneous analysis of CYP450 probe substrates and their metabolites.
Table 1: CYP450 Probe Drugs, Metabolites, and their Corresponding Isoforms.
| CYP Isoform | Probe Drug | Metabolite |
| CYP1A2 | Caffeine | Paraxanthine |
| CYP2B6 | Bupropion | Hydroxybupropion |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine |
| CYP2C9 | Losartan | Losartan Carboxylic Acid (E3174) |
| CYP2C19 | Omeprazole | 5-Hydroxyomeprazole |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4/5 | Midazolam | 1'-Hydroxymidazolam |
| Source: Adapted from multiple sources.[1][5][11] |
Table 2: Example LC-MS/MS Method Performance Characteristics.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Caffeine | 5 | 5 - 5000 | 86.4 - 107.2 | < 15.4 |
| Paraxanthine | 5 | 5 - 5000 | 86.4 - 107.2 | < 15.4 |
| Losartan | 0.5 | 0.5 - 500 | 86.4 - 107.2 | < 15.4 |
| E3174 | 0.5 | 0.5 - 500 | 86.4 - 107.2 | < 15.4 |
| Omeprazole | 0.5 | 0.5 - 500 | 86.4 - 107.2 | < 15.4 |
| 5-OH Omeprazole | 0.5 | 0.5 - 500 | 86.4 - 107.2 | < 15.4 |
| Dextromethorphan | 0.05 | 0.05 - 50 | 86.4 - 107.2 | < 15.4 |
| Dextrorphan | 0.05 | 0.05 - 50 | 86.4 - 107.2 | < 15.4 |
| Midazolam | 0.05 | 0.05 - 50 | 86.4 - 107.2 | < 15.4 |
| 1'-OH Midazolam | 0.05 | 0.05 - 50 | 86.4 - 107.2 | < 15.4 |
| LLOQ: Lower Limit of Quantification. RSD: Relative Standard Deviation. Data compiled from representative studies.[12][14][15] |
Conclusion
The use of a "cocktail" of probe substrates coupled with sensitive and specific LC-MS/MS analysis provides a robust and efficient method for the simultaneous determination of multiple CYP450 enzyme activities.[1][4] The protocols and data presented herein offer a comprehensive guide for researchers in drug development to establish and validate these critical assays, ultimately aiding in the early identification of potential drug-drug interactions and contributing to the development of safer medicines.
References
- 1. Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites [jstage.jst.go.jp]
- 2. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Development of a Simultaneous Liquid Chromatography-Tandem Mass Spectrometry Analytical Method for Urinary Endogenous Substrates and Metabolites for Predicting Cytochrome P450 3A4 Activity [jstage.jst.go.jp]
- 4. Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro, high throughput, seven CYP cocktail inhibition assay for the evaluation of new chemical entities using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive and specific LC-MS/MS cocktail assay for CYP450 enzymes: Application to study the effect of catechin on rat hepatic CYP activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
- 8. enamine.net [enamine.net]
- 9. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantitation of Six Cytochrome P450 Enzyme Probe Metabolites by Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 11. hug.ch [hug.ch]
- 12. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Determination of Five Cytochrome P450 Probe Substrates and Their Metabolites and Organic Anion Transporting Polypeptide Probe Substrate in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Calibration Standards Using 6-Hydroxy Chlorzoxazone-13C6 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of xenobiotics and their metabolites in biological matrices is a critical aspect of drug development and clinical research. Chlorzoxazone (B1668890) is a centrally acting muscle relaxant that is extensively metabolized in the liver, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, to its major metabolite, 6-hydroxychlorzoxazone (B195315).[1][2] The rate of this biotransformation is often used as an in vivo and in vitro probe to assess CYP2E1 activity.[2] Accurate and precise quantification of both chlorzoxazone and 6-hydroxychlorzoxazone is therefore essential for pharmacokinetic and pharmacodynamic studies.
The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based bioanalysis, as they can compensate for variability in sample preparation and matrix effects. 6-Hydroxy Chlorzoxazone-13C6 is a stable isotope-labeled form of 6-hydroxychlorzoxazone that serves as an ideal internal standard for the quantification of its unlabeled analogue.[3][4][5] This application note provides a detailed protocol for the preparation of calibration standards using this compound and summarizes the performance characteristics of analytical methods employing this internal standard.
Chemical Properties of this compound:
| Property | Value |
| Alternate Names | 5-Chloro-6-hydroxy-2(3H)-benzoxazolone-13C6[3] |
| CAS Number | 475295-90-0[3][4] |
| Molecular Formula | (13C)6CH4ClNO3[3] |
| Molecular Weight | 191.52 g/mol [3][4][6] |
| Isotopic Enrichment | Minimum 99% 13C[4] |
| Purity | Minimum 98%[4] |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare concentrated stock solutions of 6-hydroxychlorzoxazone (the analyte) and this compound (the internal standard).
Materials:
-
6-hydroxychlorzoxazone (analytical standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
Procedure:
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 6-hydroxychlorzoxazone standard.
-
Dissolve the weighed standard in a 10 mL volumetric flask using methanol.
-
Ensure complete dissolution by vortexing or sonicating.
-
Bring the solution to volume with methanol and mix thoroughly.
-
-
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the weighed standard in a 1 mL volumetric flask using methanol.
-
Ensure complete dissolution by vortexing or sonicating.
-
Bring the solution to volume with methanol and mix thoroughly.
-
-
Storage: Store the stock solutions at -20°C in amber vials to protect from light.[1]
Preparation of Working Solutions
Objective: To prepare intermediate dilutions from the stock solutions for spiking into the biological matrix.
Procedure:
-
Analyte Working Solutions:
-
Prepare a series of analyte working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water. The concentration of these working solutions will depend on the desired calibration curve range. For a typical range of 10 ng/mL to 2000 ng/mL in the final sample, working solutions could be prepared at concentrations such as 100 ng/mL, 200 ng/mL, 500 ng/mL, 1 µg/mL, 2 µg/mL, 5 µg/mL, 10 µg/mL, and 20 µg/mL.
-
-
Internal Standard Working Solution:
-
Prepare an internal standard working solution at a concentration that will result in a final concentration of approximately 50-100 ng/mL in the processed sample. For example, dilute the internal standard stock solution to a concentration of 1 µg/mL with a 50:50 (v/v) mixture of acetonitrile and water.
-
Preparation of Calibration Standards in Biological Matrix
Objective: To prepare a set of calibration standards by spiking the analyte into a biological matrix (e.g., human plasma).
Procedure:
-
Aliquot 95 µL of the blank biological matrix (e.g., human plasma) into a series of microcentrifuge tubes.
-
Spike 5 µL of each analyte working solution into the corresponding matrix aliquots to achieve the desired calibration concentrations. For example, spiking 5 µL of the 100 ng/mL working solution into 95 µL of plasma will result in a 5 ng/mL calibration standard (assuming a subsequent 1:1 protein precipitation).
-
Vortex each calibration standard for 10-15 seconds to ensure homogeneity.
Sample Preparation (Protein Precipitation)
Objective: To extract the analyte and internal standard from the biological matrix.
Procedure:
-
To each 100 µL calibration standard, add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound).
-
Add 200 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone, which are relevant to the use of this compound as an internal standard.
Table 1: Linearity of Analytical Methods
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Chlorzoxazone | Human Plasma | 20 - 4000 | > 0.99 | [7] |
| 6-Hydroxychlorzoxazone | Human Plasma | 20 - 1000 | > 0.99 | [7] |
| Chlorzoxazone | Human Plasma | 200 - 20,000 | ≥ 0.995 | [8] |
| Chlorzoxazone | Animal Plasma | 0.2 - 100 | Not specified | [9] |
| Chlorzoxazone | Human Plasma | 15 - 15,000 | Not specified | [10] |
| Chlorzoxazone | Rat Plasma | 10 - 2000 | > 0.99 | [11] |
| 6-Hydroxychlorzoxazone | Human Plasma & Urine | 100 - 3000 (plasma) | > 0.99 | [12] |
Table 2: Precision and Accuracy Data
| Analyte | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Chlorzoxazone & 6-Hydroxychlorzoxazone | Human Plasma | < 9% | < 9% | Not specified | [7] |
| Chlorzoxazone | Human Plasma | ≤ 12.3% | ≤ 12.3% | ± 5.0% | [10] |
| Chlorzoxazone | Rat Plasma | < 5.1% | < 6.8% | Not specified | [11] |
| 6-Hydroxychlorzoxazone | Human Plasma & Urine | ≤ 5.1% | ≤ 8.2% | Not specified | [12] |
Table 3: Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | LLOQ (ng/mL) | Reference |
| Chlorzoxazone & 6-Hydroxychlorzoxazone | Human Plasma | 5 | [7] |
| Chlorzoxazone | Animal Plasma | 0.127 | [9] |
| 6-Hydroxychlorzoxazone | Human Plasma | 0.2 | [5] |
Visualizations
Caption: Metabolic pathway of Chlorzoxazone to 6-Hydroxychlorzoxazone mediated by CYP2E1.
Caption: Experimental workflow for sample preparation and analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 6-hydroxychlorzoxazone in biological matrices. The protocols outlined in this application note, in conjunction with the summarized performance data, offer a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical chemistry. The high sensitivity and specificity of LC-MS/MS methods, combined with the use of a stable isotope-labeled internal standard, ensure the generation of high-quality data for drug development and research applications.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H4ClNO3 | CID 12003656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in plasma by gas chromatography--mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 8. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105784865A - HPLC-MS/MS method for detecting chlorzoxazone in animal plasma - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Chlorzoxazone Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) methods for the separation of chlorzoxazone (B1668890) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of chlorzoxazone I should be looking for?
A1: The primary and major metabolite of chlorzoxazone is 6-hydroxychlorzoxazone (B195315).[1][2][3][4][5][6][7] Chlorzoxazone is rapidly metabolized in the liver, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme, to this inactive metabolite.[3][5][6][7] The metabolite is then typically excreted in the urine as a glucuronide conjugate.[3][8]
Q2: What is a typical starting point for a mobile phase composition for separating chlorzoxazone and 6-hydroxychlorzoxazone?
A2: A common mobile phase for reversed-phase HPLC separation of chlorzoxazone and its main metabolite consists of a mixture of acetonitrile (B52724) and an aqueous solution. The aqueous phase is often acidified with acetic acid or formic acid, or contains a buffer such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate.[1][5][9][10][11][12] A typical starting point could be a gradient with acetonitrile and water (with 0.1% formic acid) or a 40:60 (v/v) mixture of acetonitrile and 0.5% acetic acid in water.[9]
Q3: What type of HPLC column is recommended?
A3: C18 columns are the most frequently used stationary phase for the separation of chlorzoxazone and its metabolites, demonstrating good retention and separation characteristics.[1][2][4][9][10]
Q4: What are the typical retention times for chlorzoxazone and 6-hydroxychlorzoxazone?
A4: Retention times will vary significantly depending on the specific method (column, mobile phase, flow rate, gradient). However, 6-hydroxychlorzoxazone is more polar and will therefore elute earlier than the parent drug, chlorzoxazone. For example, in one reported method, the retention time for 6-hydroxychlorzoxazone was 6.12 minutes, while chlorzoxazone eluted at 18.65 minutes.[4]
Troubleshooting Guides
Issue 1: Poor Resolution Between Chlorzoxazone and 6-Hydroxychlorzoxazone
If you are observing co-elution or poor separation between the parent drug and its metabolite, consider the following troubleshooting steps:
1. Adjust the Mobile Phase Composition:
-
Decrease the organic solvent strength: Reducing the percentage of acetonitrile will increase retention times and may improve resolution.
-
Modify the aqueous phase pH: The pH of the mobile phase can affect the ionization state of the analytes and thus their retention. Experiment with small adjustments to the acetic acid or formic acid concentration.
2. Modify the Gradient Profile:
-
Decrease the gradient slope: A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.
-
Introduce an isocratic hold: An isocratic hold at a lower organic solvent percentage at the beginning of the run can help to better separate early eluting peaks like 6-hydroxychlorzoxazone from the void volume and from chlorzoxazone.
3. Evaluate the Column:
-
Check column performance: Ensure your column is not old or degraded, which can lead to poor peak shape and resolution.
-
Consider a different column chemistry: If resolution is still an issue, a column with a different C18 bonding or a different stationary phase (e.g., phenyl-hexyl) might provide the necessary selectivity.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise integration and quantification. Here are some potential solutions:
-
Check for column overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Ensure mobile phase compatibility: Mismatches between the sample solvent and the mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
Adjust mobile phase pH: Peak tailing can occur if the analytes are interacting with residual silanols on the silica (B1680970) support. Operating at a lower pH can suppress this interaction.
-
Check for system dead volume: Excessive tubing length or poorly made connections can contribute to peak broadening.
Issue 3: Low Signal Intensity or Poor Sensitivity
If you are struggling to detect your analytes, especially the metabolite which may be present at lower concentrations, try the following:
-
Optimize detector settings: Ensure the UV detector is set to the optimal wavelength for both compounds. A wavelength around 287 nm is commonly used.[4]
-
Increase sample concentration: If possible, concentrate your sample before injection.
-
Switch to a more sensitive detector: For very low concentrations, an LC-MS/MS system will provide significantly higher sensitivity and selectivity.[1][13][14]
-
Improve sample preparation: Ensure your extraction method provides good recovery of the analytes.
Data Presentation
Table 1: Example LC Method Parameters for Chlorzoxazone and Metabolite Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | C18 |
| Mobile Phase A | 0.5% Acetic Acid in Water | 50 mM KH2PO4 (pH 4.5) | Acetonitrile |
| Mobile Phase B | Acetonitrile | Acetonitrile | Water with 0.1% Formic Acid |
| Gradient/Isocratic | Isocratic (40:60 A:B)[9] | Isocratic (80:20 A:B)[5] | Gradient |
| Flow Rate | 1.0 mL/min[9] | 1.0 mL/min[5] | 0.3 mL/min[14] |
| Detection | UV at 287 nm[9] | UV at 295 nm[5] | MS/MS |
| Retention Time (6-hydroxychlorzoxazone) | ~6.12 min[4] | Not specified | Not specified |
| Retention Time (Chlorzoxazone) | ~18.65 min[4] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol outlines a general procedure for the extraction of chlorzoxazone and 6-hydroxychlorzoxazone from plasma samples.
-
Protein Precipitation:
-
To 100 µL of plasma, add 200 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC analysis.
-
Protocol 2: Representative LC Gradient Method
This protocol provides a starting point for developing a gradient LC method.
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C[1]
-
Injection Volume: 10 µL
-
Detector: UV at 287 nm
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B (linear ramp)
-
15-17 min: 80% B (hold)
-
17-18 min: 80% to 20% B (linear ramp)
-
18-25 min: 20% B (re-equilibration)
-
Visualizations
Caption: Metabolic conversion of chlorzoxazone.
Caption: Workflow for optimizing an LC gradient.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated HPLC method for determination of chlorzoxazone in human serum and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. Development and Validation of RP-HPLC Method for the Estimation of Chlorzoxazone in bulk drug and pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Hydroxychlorzoxazone Detection
Welcome to the technical support center for the sensitive detection of 6-hydroxychlorzoxazone (B195315). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 6-hydroxychlorzoxazone?
For high sensitivity and specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It offers significantly lower limits of detection compared to High-Performance Liquid Chromatography with UV detection (HPLC-UV). LC-MS/MS is particularly advantageous when dealing with complex biological matrices like plasma or microsomes, as it minimizes interference from other components.[1][2]
Q2: I am using HPLC-UV and my signal for 6-hydroxychlorzoxazone is very low. How can I improve it?
There are several strategies to enhance signal intensity in HPLC-UV analysis:
-
Optimize Detection Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance for 6-hydroxychlorzoxazone, which is typically around 283-287 nm.[3][4]
-
Sample Preparation: Implement an effective extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances and concentrate your sample. Diethyl ether or ethyl acetate (B1210297) are commonly used solvents for LLE.[3][5]
-
Mobile Phase Composition: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) to achieve better peak shape and resolution, which can improve signal-to-noise ratios.
-
Injection Volume: If your system allows, increasing the injection volume can lead to a stronger signal. However, be cautious of potential peak broadening.
Q3: Can fluorescence detection be used for 6-hydroxychlorzoxazone?
While the parent drug, chlorzoxazone (B1668890), has intrinsic fluorescence that can be measured, 6-hydroxychlorzoxazone is often present in molar excess and can interfere with this detection method.[6] Therefore, fluorescence is not a commonly recommended primary detection method for improving the sensitivity of 6-hydroxychlorzoxazone itself.
Q4: What are common matrix effects in LC-MS/MS analysis of 6-hydroxychlorzoxazone and how can I mitigate them?
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can suppress or enhance the signal of 6-hydroxychlorzoxazone. To mitigate these effects:
-
Improve Sample Cleanup: Use more rigorous sample preparation techniques like SPE to remove phospholipids (B1166683) and other interfering endogenous components.
-
Chromatographic Separation: Optimize your HPLC method to ensure 6-hydroxychlorzoxazone elutes in a region free from major matrix components.
-
Use an Internal Standard (IS): A stable isotope-labeled internal standard is ideal for compensating for matrix effects and improving accuracy and precision. If not available, a structurally similar analog can be used.
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal or sensitivity issues during the analysis of 6-hydroxychlorzoxazone.
A troubleshooting flowchart for low signal intensity.
Data Summary: Detection Method Comparison
The following table summarizes the performance of various analytical methods for the detection of 6-hydroxychlorzoxazone.
| Method | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| HPLC-UV | Plasma | 100 - 3000 | Not Specified | Not Specified | [3] |
| HPLC-UV | Serum | 500 - 20000 | 500 | 100 | [7] |
| HPLC-UV | Microsomes | 25 - 2000 | Not Specified | Not Specified | [4] |
| HPLC-UV | Plasma | 500 - 20000 | Not Specified | 200 | [5] |
| LC-MS/MS | Microsomes | 25 - 2000 | 25 | Not Specified | [2] |
| LC-MS/MS | Plasma | 10 - 3000 | Not Specified | 2.0 | [8] |
| LC-MS/MS | Microsomes | Not Specified | 50 µM (0.05 ng/mL) | 0.05 | [1][9] |
Experimental Protocols
Protocol 1: Sensitive LC-MS/MS Method for 6-Hydroxychlorzoxazone in Microsomes
This protocol is adapted from established methods for quantifying CYP2E1 activity by measuring the formation of 6-hydroxychlorzoxazone.[9][10]
1. Sample Preparation (Protein Precipitation & Extraction)
-
Incubation: Perform the microsomal incubation with chlorzoxazone as a substrate in a buffer solution (e.g., Tris-HCl or potassium phosphate (B84403) buffer, pH 7.4) at 37°C.[10] The reaction is initiated by adding an NADPH-generating system.
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, typically in a 2:1 or 3:1 volume ratio to the sample. This will precipitate the microsomal proteins.
-
Internal Standard: Add an internal standard (e.g., a stable isotope-labeled 6-hydroxychlorzoxazone or a structurally similar compound) to the acetonitrile.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis. The sample may be evaporated to dryness and reconstituted in the mobile phase if further concentration is needed.
2. LC-MS/MS Conditions
-
HPLC System: A standard UPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., Zorbax SB-C18 or equivalent) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.[2][10]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 95:5 v/v) with 0.1% formic acid.[10]
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), which can be run in either positive or negative mode. While negative mode is often preferred, methods have been successfully developed in positive mode as well.[2][9]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 6-hydroxychlorzoxazone. In positive ESI mode, a common transition is m/z 186 -> 130.[9]
Workflow for LC-MS/MS detection of 6-hydroxychlorzoxazone.
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 6-hydroxychlorzoxazone and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorometric determination of chlorzoxazone in tablets and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation and Characterization of CYP2E1-Overexpressing HepG2 Cells to Study the Role of CYP2E1 in Hepatic Hypoxia-Reoxygenation Injury [mdpi.com]
dealing with ion suppression in ESI-MS for 6-hydroxychlorzoxazone
Welcome to the technical support center for the analysis of 6-hydroxychlorzoxazone (B195315) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.
Troubleshooting Guide: Dealing with Ion Suppression
Ion suppression is a common phenomenon in ESI-MS where the ionization efficiency of the target analyte, 6-hydroxychlorzoxazone, is reduced by co-eluting components from the sample matrix.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2] The following guide provides a systematic approach to identifying and mitigating ion suppression.
Problem: Low or no signal for 6-hydroxychlorzoxazone.
-
Possible Cause 1: Inefficient Ionization. 6-hydroxychlorzoxazone is often preferentially detected in negative ion mode.[3]
-
Solution: Verify that your mass spectrometer is set to the appropriate polarity. For ESI, negative ion mode is generally recommended for 6-hydroxychlorzoxazone.[4] If positive ion mode is required, a method has been developed using a specific precursor-to-product ion transition (m/z 186 -> 130) at a low pH (e.g., pH 3).[3]
-
-
Possible Cause 2: Co-eluting Matrix Components. Endogenous or exogenous substances in the sample can compete with 6-hydroxychlorzoxazone for ionization.[5][6]
-
Solution 1: Improve Chromatographic Separation. Modify your LC method to separate 6-hydroxychlorzoxazone from the interfering components. This can be achieved by altering the mobile phase composition, gradient profile, or using a different stationary phase.[1] The goal is to ensure the analyte elutes in a region with minimal matrix interference.[5]
-
Solution 2: Enhance Sample Preparation. A more rigorous sample cleanup can significantly reduce matrix effects.[1] Consider the following techniques:
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte.[1]
-
Liquid-Liquid Extraction (LLE): Can also be effective at removing interfering substances.[1]
-
Protein Precipitation: While a simpler method, it may result in a higher degree of ion suppression compared to SPE or LLE.[5]
-
-
-
Possible Cause 3: High Concentrations of Non-Volatile Components. Salts and other non-volatile materials in the sample can hinder the ESI process by affecting droplet evaporation.[5][6]
-
Solution: If possible, reduce the concentration of non-volatile additives in your mobile phase and sample. Use volatile buffers like ammonium (B1175870) acetate (B1210297) or formate.[4]
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in matrix composition. This leads to varying degrees of ion suppression across different samples.[2]
-
Solution 1: Implement a Robust Sample Preparation Method. Consistent and thorough sample cleanup using SPE or LLE will minimize variability in matrix effects.[2]
-
Solution 2: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the most effective way to compensate for ion suppression. Since it has nearly identical physicochemical properties to 6-hydroxychlorzoxazone, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2]
-
Solution 3: Employ Matrix-Matched Calibrators and QCs. Preparing calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][2]
-
Experimental Workflow for Troubleshooting Ion Suppression
The following diagram illustrates a logical workflow for identifying and addressing ion suppression issues during the analysis of 6-hydroxychlorzoxazone.
Caption: Workflow for troubleshooting ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression in ESI-MS?
A1: Ion suppression in ESI-MS is primarily caused by:
-
Competition for charge: Co-eluting compounds with higher ionization efficiency can "steal" the available charge in the ESI droplets, reducing the ionization of the analyte of interest.[1]
-
Changes in droplet physical properties: High concentrations of non-volatile substances can increase the surface tension and viscosity of the ESI droplets. This hinders solvent evaporation and the release of gas-phase analyte ions.[5][6]
-
Analyte co-precipitation: Non-volatile materials can cause the analyte to precipitate within the droplet, preventing its ionization.[5]
The following diagram illustrates the mechanism of ion suppression in the ESI droplet.
Caption: Mechanism of ESI ion suppression.
Q2: Which ionization mode is best for 6-hydroxychlorzoxazone?
A2: 6-hydroxychlorzoxazone is generally detected with better sensitivity in the negative ion mode in ESI-MS.[3][4] However, a validated method for detection in positive ion mode has also been developed.[3] The choice may depend on the specific requirements of a multi-analyte panel.
Q3: What are the typical mass transitions for 6-hydroxychlorzoxazone in MS/MS?
A3: Based on published literature, the following mass transitions can be used for the analysis of 6-hydroxychlorzoxazone:
-
Positive Ion Mode ESI-MS/MS: The precursor ion ([M+H]+) is m/z 186, and a common product ion is m/z 130.[3]
-
Negative Ion Mode ESI-MS: Selected ions for monitoring include m/z 184.4 and 186.2, corresponding to the isotopic distribution of the chlorine atom in the [M-H]- ion.[4]
Quantitative Data and Experimental Protocols
While a direct comparative study on ion suppression for 6-hydroxychlorzoxazone with different sample preparation methods was not found in the reviewed literature, the following table summarizes key quantitative parameters from a validated LC-MS/MS method for its analysis.
| Parameter | Value | Matrix | Ionization Mode | Reference |
| Linearity Range | 0.05 to 40 µM | Human Plasma & Rat Hepatic Microsomes | Positive ESI | [3] |
| Coefficient of Determination (R²) | > 0.98 | Human Plasma & Rat Hepatic Microsomes | Positive ESI | [3] |
| Accuracy (QC samples) | within ± 15% of nominal concentration | Human Plasma & Rat Hepatic Microsomes | Positive ESI | [3] |
| Precision (QC samples) | within ± 15% of nominal concentration | Human Plasma & Rat Hepatic Microsomes | Positive ESI | [3] |
| Lower Limit of Quantification (LLOQ) | 2.0 µg/L | Human Plasma | Negative ESI | [4] |
Key Experimental Protocol: LC-MS/MS Analysis of 6-Hydroxychlorzoxazone in Positive Ion Mode
This protocol is based on the methodology described for the simultaneous analysis of multiple human cytochrome P450 activities.[3]
-
Sample Preparation: While the specific extraction method from the primary source is not detailed, a general approach for plasma samples would involve protein precipitation followed by centrifugation and collection of the supernatant.
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid, pH ~3) and an organic phase (e.g., acetonitrile (B52724) or methanol). The low pH is crucial for protonating 6-hydroxychlorzoxazone for positive ion mode detection.[3]
-
Flow Rate: A typical analytical flow rate for LC-MS.
-
-
Mass Spectrometric Detection:
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
minimizing inter-assay variability in CYP2E1 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inter-assay variability in CYP2E1 assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during CYP2E1 experiments, presented in a question-and-answer format.
Q1: Why is there no or very low CYP2E1 activity detected in my assay?
A1: This is a common issue that can stem from several factors related to your reagents or experimental setup.
-
Inactive Enzyme: Ensure that the microsomal fractions or recombinant CYP2E1 have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles, which can diminish enzymatic activity.[1]
-
Inactive NADPH or Regenerating System: The cofactor NADPH is crucial for CYP450 activity and is unstable. Prepare NADPH solutions fresh for each experiment. If using an NADPH-regenerating system, verify the activity of all its components (e.g., glucose-6-phosphate dehydrogenase).[2][3] Consider that for some carbonyl-containing compounds, an NADPH regenerating system may be more effective than direct addition of NADPH.[4]
-
Incorrect Incubation Conditions: Verify that the incubation temperature is optimal (typically 37°C) and that the pH of the buffer is correct (usually around 7.4).[2]
-
Substrate Issues: Confirm the concentration and purity of your substrate (e.g., p-nitrophenol, chlorzoxazone). Ensure it is completely dissolved in the reaction buffer.
-
Omission of a Key Reagent: Double-check your protocol to ensure all necessary components were added to the reaction mixture, including microsomes, substrate, buffer, and NADPH or the regenerating system.[2]
Q2: I'm observing high variability between my technical replicates (high intra-assay variability). What are the possible causes?
A2: High intra-assay variability often points to inconsistencies in pipetting or reagent preparation.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Inhomogeneous Mixtures: Ensure all solutions, particularly the microsomal suspension and reaction mixes, are thoroughly mixed before aliquoting.
-
Temperature Gradients: Avoid temperature fluctuations across the incubation plate or tubes. Pre-warm all reagents and plates to the assay temperature.
-
Edge Effects in Plate-Based Assays: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate reactants and alter reaction rates. If possible, avoid using the outermost wells for samples.
Q3: My results are inconsistent between different experiments (high inter-assay variability). How can I improve reproducibility?
A3: High inter-assay variability can be caused by a number of factors that change from one assay to the next.
-
Reagent Lot-to-Lot Variability: Use single lots of critical reagents (e.g., microsomes, substrates, NADPH) for the duration of a study whenever possible. If you must switch lots, validate the new lot against the old one.
-
Inconsistent Reagent Preparation: Prepare fresh solutions of unstable reagents like NADPH for each assay. Ensure consistent preparation of all buffers and stock solutions.
-
Variations in Incubation Time: Use a precise timer and a consistent method for starting and stopping the reactions for all samples.
-
Instrument Variability: Ensure the plate reader or HPLC is properly calibrated and maintained. Use the same instrument settings for all experiments.
-
Microsomal Protein Concentration: The concentration of microsomal protein should be within the linear range of the assay.[2] It is recommended to use a concentration of <0.5 mg/mL to minimize protein binding of the test compounds.[1]
Q4: The background signal in my assay is too high. What can I do to reduce it?
A4: High background can mask the true signal from CYP2E1 activity.
-
Contaminated Reagents: Use high-purity water and reagents to prepare buffers and solutions. Filter-sterilize buffers if necessary.
-
Substrate Instability: Some substrates may degrade non-enzymatically, leading to a high background signal. Run a control reaction without microsomes to assess the extent of non-enzymatic degradation.
-
Insufficient Blocking (for antibody-based detection): If using an ELISA-based detection method, ensure proper blocking steps are included to prevent non-specific antibody binding.
-
Incorrect Wavelength Reading: Verify that you are using the correct wavelength for detecting your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common substrates used for CYP2E1 activity assays?
A1: The most commonly used probe substrates for CYP2E1 are p-nitrophenol (PNP), chlorzoxazone (B1668890), and ethanol.[2] The hydroxylation of p-nitrophenol to p-nitrocatechol is a rapid and simple colorimetric assay.[2][5] The 6-hydroxylation of chlorzoxazone is also a highly specific reaction for CYP2E1 and is often used for in vivo and in vitro studies.[6]
Q2: What is an acceptable level of inter-assay and intra-assay variability?
A2: The acceptable coefficient of variation (CV) can depend on the assay type and its application. However, general guidelines are as follows:
Q3: How can I ensure the linearity of my CYP2E1 assay?
A3: To ensure your assay is within the linear range, you should perform validation experiments by varying the incubation time and microsomal protein concentration. The formation of the product should be linear with respect to both time and protein concentration within the ranges you use for your experiments.[2]
Q4: What are the critical components of a CYP2E1 assay cocktail?
A4: A typical CYP2E1 assay cocktail includes:
-
Buffer: Usually a phosphate (B84403) buffer (e.g., potassium phosphate) at a physiological pH (around 7.4).[2]
-
Microsomes or Recombinant Enzyme: The source of CYP2E1.
-
Substrate: The specific probe for CYP2E1 activity (e.g., p-nitrophenol or chlorzoxazone).[2]
-
NADPH or an NADPH-Regenerating System: The essential cofactor for the enzymatic reaction.[2]
Q5: Should I use directly added NADPH or an NADPH-regenerating system?
A5: Both can be used. An NADPH-regenerating system (e.g., consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) can provide a sustained level of NADPH throughout the incubation, which can be beneficial for longer incubation times.[2][3] However, for some substrates, direct addition of NADPH may be sufficient and simpler. It's important to be consistent with your chosen method throughout a study.
Data Presentation
The following tables summarize acceptable levels of variability and typical kinetic parameters for common CYP2E1 assays.
Table 1: Acceptable Coefficients of Variation (CV) for CYP2E1 Assays
| Parameter | Acceptable Range | Reference |
| Intra-Assay CV | < 10% | [7][8] |
| Inter-Assay CV | < 15% | [7][8][9][10] |
Table 2: Typical Kinetic Parameters for Common CYP2E1 Substrates (Rat Liver Microsomes)
| Substrate | Km | Vmax | Reference |
| p-Nitrophenol | ~0.11 mM | - | [2] |
| Ethanol | ~13 mM | ~8 nmol/min/mg protein | [2] |
Experimental Protocols
Protocol 1: CYP2E1 Activity Assay using p-Nitrophenol (PNP) Hydroxylation
This protocol is adapted from Cederbaum, 2014.[2]
-
Preparation of Reagents:
-
1 M Potassium Phosphate Buffer (pH 7.2)
-
10 mM p-Nitrophenol (PNP) in water
-
10 mM NADPH in buffer
-
30% (w/v) Trichloroacetic Acid (TCA)
-
10 N NaOH
-
-
Incubation:
-
In a microcentrifuge tube, prepare a reaction mixture with a final volume of 0.1 mL containing:
-
100 mM Potassium Phosphate Buffer (pH 7.2)
-
0.2 mM PNP
-
0.2 - 1 mg microsomal protein
-
-
Pre-incubate the mixture at 37°C in a shaking water bath for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
-
Termination:
-
After 10-20 minutes (for liver microsomes) or 45-60 minutes (for cell line microsomes), terminate the reaction by adding TCA to a final concentration of 1%.
-
-
Detection:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and add 10 N NaOH to develop the color of the p-nitrocatechol product.
-
Measure the absorbance at 510 nm.
-
Quantify the amount of p-nitrocatechol formed using a standard curve or an extinction coefficient.
-
Protocol 2: CYP2E1 Activity Assay using Chlorzoxazone 6-Hydroxylation (HPLC-based)
This protocol is a general representation based on common methodologies.
-
Preparation of Reagents:
-
Potassium Phosphate Buffer (pH 7.4)
-
Chlorzoxazone stock solution in a suitable solvent (e.g., methanol)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH solution.
-
Internal standard for HPLC analysis
-
Acetonitrile (B52724) or other suitable organic solvent for protein precipitation
-
-
Incubation:
-
Prepare a reaction mixture containing buffer, microsomal protein, and chlorzoxazone.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system or NADPH.
-
-
Termination:
-
Stop the reaction at a predetermined time point (within the linear range) by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Separate and quantify chlorzoxazone and its metabolite, 6-hydroxychlorzoxazone, using a validated HPLC method with a suitable column (e.g., C18) and mobile phase.[10]
-
Visualizations
Caption: General experimental workflow for a CYP2E1 microsomal assay.
Caption: A decision tree for troubleshooting high inter-assay variability.
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH Regeneration System [promega.sg]
- 4. Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric analysis of human CYP2E1-catalyzed p-nitrophenol hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorzoxazone as a single sample probe of hepatic CYP2E1 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. salimetrics.com [salimetrics.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an HPLC Method for the Simultaneous Quantification of Metabolic Reaction Products Catalysed by CYP2E1 Enzyme Activity: Inhibitory Effect of Cytochrome P450 Enzyme CYP2E1 by Salicylic Acid in Rat Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
common interferences in bioanalytical methods for chlorzoxazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences in the bioanalytical methods for chlorzoxazone (B1668890).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in chlorzoxazone bioanalysis?
A1: Interferences in chlorzoxazone bioanalysis can arise from several sources, including:
-
Co-administered drugs: A wide range of medications can potentially interfere with the analysis.[1][2][3]
-
Metabolites: The primary metabolite, 6-hydroxychlorzoxazone (B195315), and other minor metabolites may cause interference.[4]
-
Degradation products: Forced degradation studies have shown that chlorzoxazone can degrade under stress conditions, forming products such as 2-amino-4-chlorophenol, which may interfere with the assay.[1][3][4][5][6]
-
Matrix effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of chlorzoxazone and its internal standard in mass spectrometry-based assays.[7][8][9][10][11][12]
-
Endogenous compounds: Naturally occurring substances in the biological sample could potentially interfere.[13][14]
Q2: How can I minimize interference from co-administered drugs?
A2: To minimize interference from co-administered drugs, consider the following:
-
Chromatographic Separation: Develop a robust chromatographic method with sufficient resolution to separate chlorzoxazone from any potential interfering drugs.
-
Mass Spectrometry Specificity: Utilize highly selective mass spectrometry techniques, such as Multiple Reaction Monitoring (MRM), to differentiate chlorzoxazone from other compounds based on its specific precursor and product ion transitions.[2][15][16]
-
Sample Preparation: Employ a rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove potential interferences before analysis.[7]
Q3: What is the primary metabolite of chlorzoxazone and can it interfere with the analysis?
A3: The primary metabolite of chlorzoxazone is 6-hydroxychlorzoxazone.[4] It is formed by the cytochrome P450 enzyme CYP2E1. Since it is structurally similar to the parent drug, it has the potential to interfere with the chromatographic analysis if not adequately separated. Therefore, it is crucial to develop a method that can resolve chlorzoxazone from 6-hydroxychlorzoxazone.[17][18]
Q4: Can endogenous compounds interfere with chlorzoxazone quantification?
A4: Yes, endogenous compounds present in the biological matrix can cause interference, primarily through matrix effects in LC-MS/MS analysis.[8] These effects can lead to ion suppression or enhancement, affecting the accuracy and precision of the results.[11][12] Proper method validation, including a thorough evaluation of matrix effects, is essential to identify and mitigate such interferences.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Method | Optimize the mobile phase composition, gradient profile, and column chemistry to improve separation. |
| Column Degradation | Replace the analytical column with a new one of the same type. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Co-eluting Interferences | Adjust the chromatographic conditions to better separate the analyte from interfering peaks. |
Issue 2: Inaccurate or Imprecise Results
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in matrix versus a neat solution. Mitigate by optimizing sample cleanup, improving chromatography, or using a stable isotope-labeled internal standard.[7][8][9] |
| Interference from Metabolites or Co-administered Drugs | Re-evaluate method selectivity. If an interfering peak is identified, modify the chromatographic method to improve resolution or use a more specific mass transition. |
| Improper Sample Preparation | Review and optimize the sample extraction procedure to ensure efficient and consistent recovery. |
| Calibration Issues | Prepare fresh calibration standards and quality control samples. Ensure the calibration range is appropriate for the expected sample concentrations. |
Issue 3: Signal Suppression or Enhancement in LC-MS/MS
| Possible Cause | Troubleshooting Step |
| Co-eluting Endogenous Compounds (e.g., phospholipids) | Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) are often more effective than protein precipitation.[7] |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Inappropriate Mobile Phase Additives | Optimize the type and concentration of mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to improve ionization efficiency. |
| Suboptimal Ionization Source Parameters | Tune the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for chlorzoxazone. |
Experimental Protocols
General Bioanalytical Method for Chlorzoxazone in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized and validated for your laboratory and instrumentation.
1. Sample Preparation (Protein Precipitation) [2][15]
-
To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled chlorzoxazone).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. Liquid Chromatography [2][15]
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate chlorzoxazone from its metabolites and other potential interferences.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for chlorzoxazone.[2][15][19]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for chlorzoxazone bioanalysis.
Caption: Troubleshooting logic for inaccurate chlorzoxazone results.
References
- 1. rjptonline.org [rjptonline.org]
- 2. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. ijpda.org [ijpda.org]
- 6. tsijournals.com [tsijournals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Assay Kits
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when using enzymatic assay kits.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting section is designed to provide answers to common problems that may arise during your enzymatic assays. Below you will find a list of issues and our recommended solutions.
Problem 1: Weak or No Signal
One of the most common issues is the lack of a detectable signal, which can be caused by a number of factors.
Question: I am not getting any signal, or the signal is very weak. What could be the cause?
Answer: A weak or non-existent signal can be frustrating, but it is often a resolvable issue. Here are several potential causes and their corresponding solutions:
-
Reagents Not at Room Temperature: Ensure all kit components, especially the assay buffer, have been brought to room temperature before use.[1][2][3][4] Most enzyme assays are optimized for room temperature (20-25°C), and cold reagents can significantly slow down or even inhibit enzyme activity.[3]
-
Incorrect Reagent Preparation or Omission: Double-check that all reagents were prepared according to the kit's protocol and that no steps were missed.[1][5] It's also crucial to add reagents in the correct order.[1][2]
-
Expired or Improperly Stored Reagents: Always check the expiration dates on all kit components.[2][4][5] Storing reagents at incorrect temperatures can lead to their degradation.[2][6]
-
Suboptimal Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[1][5][7] Deviations can negatively impact binding efficiency and enzyme activity.[7]
-
Inactive Enzyme or Substrate: If the enzyme or substrate has been compromised, the reaction will not proceed. Test the activity of the enzyme and substrate separately if possible.[1] Sodium azide, for instance, is a known inhibitor of peroxidase reactions.[1]
-
Incorrect Wavelength Reading: Verify that the plate reader is set to the correct wavelength for the substrate used in your assay.[1][2][5]
-
Incompatible Sample Type: Confirm that your sample type is compatible with the assay kit.[5] Some substances in your sample may interfere with the assay.[5]
Problem 2: High Background
High background can mask the true signal and lead to inaccurate results.
Question: My background signal is too high. How can I reduce it?
Answer: High background is often due to non-specific binding or issues with the washing steps. Consider the following troubleshooting steps:
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies or other reagents, contributing to a high background.[7][8][9] Increase the number of wash cycles or the soaking time between washes.[7][10]
-
Overly Concentrated Reagents: Using too much of the detection antibody or enzyme conjugate can lead to non-specific binding.[1][10] Perform dilutions to find the optimal concentration.[1][10]
-
Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding. You can try a different blocking reagent or increase the blocking time.[9][10]
-
Contaminated Reagents or Buffers: Use fresh, sterile buffers and reagents to avoid contamination that can lead to high background.[1][8]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample.[1][10] Running appropriate controls can help identify this issue.[1][10]
-
Extended Incubation Times: Over-incubation can increase non-specific binding.[1][4] Adhere to the recommended incubation times.[1][4]
-
Substrate Issues: If the substrate solution is contaminated or has been exposed to light, it can lead to a high background.[10] Always use fresh substrate and protect it from light.[4][10]
Problem 3: Poor Standard Curve
A reliable standard curve is essential for accurate quantification.
Question: My standard curve is not linear or has a poor fit. What should I do?
Answer: An inaccurate standard curve can result from pipetting errors or issues with the standard itself. Here are some tips to improve your standard curve:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant errors in the standard dilutions.[5] Use calibrated pipettes and practice proper pipetting techniques.[2][5] Preparing a master mix for the reaction can also help ensure consistency.[5]
-
Improperly Reconstituted or Degraded Standard: Ensure the standard is fully reconstituted and has been stored correctly to prevent degradation.[10] Avoid repeated freeze-thaw cycles.[7]
-
Incorrect Dilutions: Double-check all calculations for your serial dilutions.[2][5]
-
Air Bubbles in Wells: Air bubbles can interfere with the optical reading.[5] Be careful to avoid introducing bubbles when pipetting into the wells.[5]
-
Partially Thawed Components: Make sure all components, especially the standard, are completely thawed and mixed before use.[5]
Problem 4: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of your data.
Question: I'm seeing high variability between my replicate wells. What could be causing this?
Answer: High variability often points to inconsistencies in the experimental procedure. Here are some common causes:
-
Inconsistent Pipetting: Ensure you are pipetting the same volume accurately and consistently into each well.[2] Using a multi-channel pipette can help improve consistency.[7]
-
Inadequate Mixing: Thoroughly mix all reagents and samples before adding them to the wells.[1]
-
"Edge Effects": Wells on the edge of the plate can be subject to temperature variations and evaporation, leading to different results compared to the inner wells.[7] To mitigate this, ensure the plate is evenly warmed and use a plate sealer during incubations.[2][7]
-
Incomplete Washing: Ensure all wells are washed equally and thoroughly.[1][10] An automated plate washer can improve consistency.[1][10]
-
Contamination: Cross-contamination between wells can lead to variable results. Use fresh pipette tips for each sample and reagent.[8]
Data Presentation
Table 1: Common Interfering Substances in Enzymatic Assays
| Substance | Interfering Concentration | Potential Effect |
| EDTA | >0.5 mM | Inhibition of metalloenzymes |
| Ascorbic Acid | >0.2% | Interference with colorimetric readings |
| SDS | >0.2% | Enzyme denaturation |
| Sodium Azide | >0.2% | Inhibition of horseradish peroxidase (HRP) |
| NP-40 and Tween-20 | >1% | Can interfere with some assays |
This data is generalized. Always refer to your specific kit's datasheet for a list of incompatible substances.[5]
Experimental Protocols
Protocol 1: Optimizing Antibody/Reagent Concentration
To address issues of high background or low signal, optimizing the concentration of key reagents like antibodies is crucial.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your primary or detection antibody. A good starting point is to test concentrations ranging from half to double the manufacturer's recommended concentration.
-
Coat Plate (if applicable): If you are performing an ELISA, coat the wells of a microplate with your capture antibody or antigen.
-
Block Non-Specific Sites: Block the plate to prevent non-specific binding.
-
Add Diluted Antibody: Add the different dilutions of your antibody to the designated wells.
-
Incubate: Incubate according to the protocol.
-
Wash: Wash the wells thoroughly.
-
Add Detection Reagents: Add the subsequent detection reagents as per the protocol.
-
Read Plate: Read the plate and compare the signal-to-noise ratio for each antibody concentration. The optimal concentration will give a strong signal with low background.
Protocol 2: Enhancing Washing Steps
To combat high background, a more stringent washing protocol can be implemented.
-
Increase Wash Volume: Ensure that each well is completely filled with wash buffer during each wash step.
-
Increase Number of Washes: Increase the number of wash cycles from the standard 3-4 washes to 5-6 washes.
-
Introduce a Soaking Step: After adding the wash buffer, allow the plate to soak for 30-60 seconds before aspirating.[10] This can help to more effectively remove unbound reagents.
-
Ensure Complete Aspiration: After each wash, ensure that all the wash buffer is completely removed from the wells. Inverting the plate and tapping it on a clean paper towel can help remove residual buffer.
Visualizations
Troubleshooting Workflow for High Background
The following diagram illustrates a logical workflow for troubleshooting high background signal in an enzymatic assay.
Caption: A step-by-step workflow for diagnosing and resolving high background signals.
Logical Relationship of Factors Affecting Signal Strength
This diagram shows the relationship between key experimental factors and the resulting signal strength in an enzymatic assay.
Caption: Factors influencing the final signal output in an enzymatic assay.
References
- 1. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. biomatik.com [biomatik.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 7. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 10. assaygenie.com [assaygenie.com]
addressing poor peak shape in 6-hydroxychlorzoxazone chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape in 6-hydroxychlorzoxazone (B195315) chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for 6-hydroxychlorzoxazone in reversed-phase HPLC?
Poor peak shape for 6-hydroxychlorzoxazone, manifesting as peak tailing, fronting, or broadening, can stem from several factors. These include secondary interactions with the stationary phase, improper mobile phase conditions, column contamination or degradation, and sample-related issues.[1][2][3] Specifically for a polar compound like 6-hydroxychlorzoxazone, interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause of peak tailing.[1][4][5]
Q2: How does the mobile phase pH affect the peak shape of 6-hydroxychlorzoxazone?
The mobile phase pH is a critical parameter for achieving a good peak shape for ionizable compounds. 6-hydroxychlorzoxazone contains a phenolic hydroxyl group and a secondary amine within a benzoxazolone structure, making it susceptible to changes in ionization state with varying pH. Operating at a pH that is not optimal can lead to peak tailing due to multiple retention mechanisms.[1][2][4] For basic compounds, a low pH (around 2-3) is often used to protonate silanol groups on the stationary phase, minimizing secondary interactions.[2] Conversely, for acidic compounds, maintaining the pH below the analyte's pKa is recommended.[2] It is crucial to operate within the stable pH range of the column being used to prevent column degradation.[2]
Q3: What role does the sample solvent play in peak shape?
The composition of the sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including fronting and broadening.[6][7][8] It is best practice to dissolve the sample in the initial mobile phase or a weaker solvent to ensure a focused injection band.[2][6]
Q4: Can column overload lead to poor peak shape for 6-hydroxychlorzoxazone?
Yes, injecting too much sample mass (mass overload) or too large a volume (volume overload) can lead to peak fronting.[6][7][9] When the concentration of 6-hydroxychlorzoxazone in the sample is too high, it can saturate the stationary phase at the column inlet, causing molecules to travel down the column more quickly and resulting in a fronting peak.[6][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape issues encountered during the chromatographic analysis of 6-hydroxychlorzoxazone.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: 6-hydroxychlorzoxazone, with its polar functional groups, can interact with residual silanol groups on the silica (B1680970) stationary phase, leading to tailing.[1][4][5]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.5 can protonate the silanol groups, reducing their interaction with the analyte.[2]
-
Solution 2: Use a Highly End-capped Column: Employ a column with advanced end-capping to minimize the number of accessible silanol groups.[1][11]
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help to saturate the active sites on the stationary phase.
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][2][12]
-
Solution 1: Use a Guard Column: A guard column can protect the analytical column from contaminants.[10][12]
-
Solution 2: Column Washing: Flush the column with a strong solvent to remove contaminants. Always check the column care and use manual for recommended washing procedures.[3]
-
Solution 3: Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[2]
-
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak tailing.[2][13]
-
Solution: Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce dead volume.[2]
-
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak where the front half of the peak is broader than the latter half.
Possible Causes and Solutions:
-
Sample Overload: Injecting too high a concentration or volume of the sample.[6][7][10]
-
Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the mobile phase.[6][7]
-
Column Collapse: Physical degradation of the column bed.[7][10]
-
Solution: Replace the Column: If column collapse is suspected, the column will need to be replaced. Ensure operating pressures are within the column's specified limits.[10]
-
Issue 3: Peak Broadening
Peak broadening results in wider peaks with lower signal intensity, which can compromise resolution and sensitivity.
Possible Causes and Solutions:
-
Column Efficiency Loss: Over time, columns can lose their efficiency due to contamination or degradation.[2][3]
-
Solution: Column Regeneration/Replacement: Attempt to regenerate the column according to the manufacturer's instructions or replace it with a new one.[2]
-
-
Extra-Column Volume: As with peak tailing, large dead volumes in the system can lead to band broadening.[2][8]
-
Solution: Optimize System Connections: Ensure all fittings are properly made and use tubing with the smallest appropriate internal diameter and length.[2]
-
-
Inappropriate Flow Rate: A flow rate that is too high or too low can lead to broader peaks.
-
Solution: Optimize Flow Rate: Determine the optimal flow rate for the column dimensions and particle size being used.
-
Experimental Protocols
Below are example experimental protocols for the HPLC analysis of 6-hydroxychlorzoxazone. These can serve as a starting point for method development and troubleshooting.
Table 1: Example HPLC Method Parameters for 6-Hydroxychlorzoxazone Analysis
| Parameter | Method 1 | Method 2 |
| Column | Alltima C18[14] | C18[15] |
| Mobile Phase | Acetonitrile:0.5% Acetic Acid[14] | Acetonitrile:Phosphate Buffer (pH 7)[16] |
| Detection | 287 nm[14] | 230 nm[16] |
| Flow Rate | 1.0 mL/min (typical) | 1.0 mL/min (typical) |
| Injection Volume | 20 µL[16] | 10-50 µL (typical) |
| Column Temp. | Ambient (typical) | 40°C[17] |
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting poor peak shape in 6-hydroxychlorzoxazone chromatography.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. halocolumns.com [halocolumns.com]
- 9. support.waters.com [support.waters.com]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
- 13. m.youtube.com [m.youtube.com]
- 14. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Sample Extraction for Microsomal Incubations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with microsomal incubations. Our goal is to help you navigate common challenges and optimize your sample extraction for reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during sample extraction from microsomal incubations. Each problem is followed by potential causes and recommended solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low Analyte or Metabolite Recovery | Incomplete protein precipitation: The chosen solvent or its volume may not be sufficient to precipitate all microsomal proteins, leading to co-precipitation of the analyte. | - Optimize the precipitation solvent: Test different organic solvents like acetonitrile (B52724), methanol (B129727), or acetone (B3395972). Acetonitrile is often effective at a 2:1 or 3:1 ratio (solvent:sample).[1][2] - Increase solvent volume: Use a higher ratio of precipitation solvent to the incubation mixture (e.g., 4:1). - Optimize precipitation temperature: While many protocols use cold solvent, some studies show that precipitation with 80% acetone at an increased temperature can improve protein recovery.[3] |
| Analyte binding to precipitated protein: The analyte of interest may adsorb to the surface of the pelleted protein. | - Vortex thoroughly after adding the precipitation solvent: Ensure complete mixing to facilitate the release of the analyte from the protein. - Consider alternative extraction methods: If protein precipitation consistently yields low recovery, explore solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] | |
| Inefficient extraction from the supernatant: The analyte may not be fully recovered from the supernatant after centrifugation. | - Ensure complete transfer of the supernatant: Carefully pipette the supernatant without disturbing the protein pellet. - Perform a second extraction: Re-extract the protein pellet with a smaller volume of the precipitation solvent and combine the supernatants. | |
| High Variability Between Replicates | Inconsistent quenching of the reaction: Variations in the timing and method of stopping the reaction can lead to different levels of metabolite formation. | - Use a consistent and rapid quenching method: Add a cold organic solvent like acetonitrile or methanol to immediately stop the enzymatic reaction.[5][6] Ensure the solvent is added at the precise time point for each replicate. - Automate the quenching step if possible: For high-throughput screening, using an automated liquid handler can improve consistency. |
| Incomplete mixing: Insufficient mixing during incubation or after adding the quenching solvent can lead to non-homogenous samples. | - Ensure gentle but thorough agitation during incubation. [7][8] - Vortex each sample for a standardized amount of time (e.g., 1 minute) immediately after adding the quenching/extraction solvent.[7][8] | |
| Pipetting errors: Inaccurate pipetting of microsomes, substrate, cofactors, or quenching solvent will introduce variability. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like microsomal suspensions. | |
| Poor Chromatographic Peak Shape or Ion Suppression in LC-MS/MS Analysis | Residual proteins in the extracted sample: Incomplete protein removal can interfere with chromatographic separation and ionization. | - Optimize the centrifugation step: Increase the centrifugation speed or time to ensure a compact protein pellet. A common practice is to centrifuge at approximately 3000 rpm for five minutes.[7][8] - Use a protein precipitation plate: These plates have filters that can improve the removal of precipitated proteins. |
| High salt concentration in the final sample: Salts from the incubation buffer can cause ion suppression. | - Use a sample clean-up method that removes salts, such as solid-phase extraction (SPE). - If using protein precipitation, ensure the final sample is sufficiently diluted with the mobile phase before injection. | |
| Presence of phospholipids (B1166683): Phospholipids from the microsomal membranes can co-extract with the analytes and cause significant ion suppression. | - Employ a phospholipid removal strategy, such as specialized SPE cartridges or plates designed for phospholipid depletion. | |
| Apparent Rapid Metabolism (False Positive) | Solvent-induced degradation: The organic solvent used to dissolve the test compound may cause its degradation, mimicking metabolic turnover. | - Minimize the final concentration of organic solvent in the incubation to <1%. [7][8] - Methanol, in particular, has been shown to sometimes cause increased apparent metabolic instability. Consider using an alternative solvent like acetonitrile if this is suspected.[9] |
| Non-enzymatic degradation: The test compound may be unstable at the incubation pH or temperature. | - Run a control incubation without NADPH (cofactor). [7] Significant disappearance of the compound in this control indicates non-enzymatic degradation. - Run a control with heat-inactivated microsomes. [7][8] This will also help differentiate between enzymatic and non-enzymatic degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for stopping the reaction and precipitating proteins?
A1: The optimal solvent can be compound-dependent, but acetonitrile is a widely used and effective choice for protein precipitation.[1][2] It generally provides good protein removal and is compatible with LC-MS/MS analysis. Methanol and acetone are also common alternatives. It is recommended to test a few different solvents and ratios (e.g., 2:1 or 3:1 solvent to sample) to determine the best conditions for your specific analyte.
Q2: How can I minimize the final concentration of organic solvent from my test compound stock solution in the incubation?
A2: To keep the organic solvent concentration low (ideally below 1%), you should prepare a concentrated stock solution of your test compound.[7][8] For example, if your final incubation volume is 200 µL and you want a final solvent concentration of 0.5%, you should add 1 µL of your stock solution. This means your stock solution needs to be 200 times more concentrated than the final desired concentration in the incubation.
Q3: What are the essential controls to include in my microsomal stability assay?
A3: To ensure the validity of your results, you should include the following controls:
-
Zero-time point control: The reaction is stopped immediately after adding the test compound. This serves as a baseline for 100% compound remaining.[7]
-
No-NADPH control: The incubation is performed without the cofactor NADPH. This helps to identify any non-enzymatic degradation or metabolism not mediated by NADPH-dependent enzymes.[7]
-
Heat-inactivated microsome control: The microsomes are heat-inactivated before the experiment. This control also helps to distinguish between enzymatic and non-enzymatic degradation.[7][8]
-
Positive control: A compound with a known metabolic rate (e.g., testosterone, verapamil) is included to verify the metabolic activity of the microsomes.[6]
Q4: When should I consider using solid-phase extraction (SPE) instead of protein precipitation?
A4: SPE may be preferable in the following situations:
-
When protein precipitation results in low recovery of your analyte.
-
When you need a cleaner sample with lower levels of salts and phospholipids to minimize ion suppression in LC-MS/MS.
-
For non-organic extractable drugs where protein precipitation is not effective.[4]
-
When you need to concentrate your sample to improve detection sensitivity.
Q5: How long should I incubate my compound with the microsomes?
A5: The incubation time should be optimized for each test compound to ensure you are measuring the initial rate of metabolism.[7] A typical experiment includes multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10] For compounds with very low clearance, longer incubation times may be necessary.[11] Ideally, substrate consumption should not exceed 15-20% to maintain linear kinetics.[7]
Quantitative Data Summary
Table 1: Protein Precipitation Efficiency of Different Solvents
| Precipitation Solvent | Ratio (Solvent:Plasma) | Protein Removal Efficiency | Reference |
| Acetonitrile | 2:1 | >96% | [1][2] |
| Trichloroacetic Acid (TCA) | 2:1 | 92% | [1][2] |
| Zinc Sulfate | 2:1 | 91% | [1][2] |
Note: While this data is from plasma, it provides a useful comparison of the relative efficiencies of different protein precipitation agents.
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol describes a standard method for stopping a microsomal incubation reaction and extracting the analyte via protein precipitation.
-
Prepare the Quenching Solution: Chill acetonitrile (ACN) containing an internal standard (IS) at an appropriate concentration at -20°C. The IS helps to correct for variability during sample processing and analysis.
-
Stop the Reaction: At each designated time point, transfer a 50 µL aliquot of the microsomal incubation mixture into a microcentrifuge tube or well of a 96-well plate.
-
Add Quenching Solution: Immediately add 100-150 µL (for a 2:1 or 3:1 ratio) of the cold ACN with IS to the aliquot.
-
Mix Thoroughly: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte.
-
Centrifuge: Centrifuge the samples at 3000-4000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. Be careful not to disturb the protein pellet.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE. The specific sorbent, wash, and elution solvents will need to be optimized for the analyte of interest.
-
Stop the Reaction: At the desired time point, stop the reaction by adding an equal volume of a weak acid (e.g., 1% formic acid in water) or another suitable quenching solution that will not cause protein precipitation.
-
Condition the SPE Plate/Cartridge: Condition the SPE sorbent by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or incubation buffer).
-
Load the Sample: Load the quenched incubation mixture onto the conditioned SPE plate or cartridge.
-
Wash the Sorbent: Wash the sorbent with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar impurities while retaining the analyte.
-
Elute the Analyte: Elute the analyte of interest using a stronger solvent (e.g., methanol or acetonitrile, often with a small amount of acid or base to improve recovery).
-
Evaporate and Reconstitute: Evaporate the elution solvent to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
-
Analysis: Analyze the reconstituted sample by LC-MS/MS.
Visualizations
Caption: Workflow for a typical microsomal incubation experiment.
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. oyc.co.jp [oyc.co.jp]
- 9. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
selecting the correct MRM transition for 6-Hydroxy Chlorzoxazone-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxychlorzoxazone and its isotopically labeled internal standard, 6-Hydroxychlorzoxazone-13C6.
Frequently Asked Questions (FAQs)
Q1: What is the correct MRM transition for 6-Hydroxychlorzoxazone-13C6 in positive ion mode?
A1: The recommended MRM (Multiple Reaction Monitoring) transition for 6-Hydroxychlorzoxazone-13C6 is m/z 192 -> 136 .
-
Precursor Ion (Q1): The precursor ion is the protonated molecule of 6-Hydroxychlorzoxazone-13C6, which has a mass-to-charge ratio (m/z) of 192. This is derived from the molecular weight of the unlabeled 6-Hydroxychlorzoxazone (185.56 g/mol ) plus one proton (+1 Da) and the six 13C isotopes (+6 Da).
-
Product Ion (Q3): The product ion is the result of fragmentation of the precursor ion. Based on the established fragmentation of unlabeled 6-Hydroxychlorzoxazone (m/z 186 -> 130), the most stable and intense fragment for the 13C6-labeled compound is predicted to also carry the six heavy carbon isotopes, resulting in a mass shift of +6 Da to m/z 136.[1]
Q2: How was the MRM transition for the unlabeled 6-Hydroxychlorzoxazone determined?
A2: The MRM transition for unlabeled 6-Hydroxychlorzoxazone (m/z 186 -> 130) was determined through collision-induced dissociation (CID) studies of the protonated molecule.[1] These studies identified the most intense and specific fragment ions, with the transition from the precursor ion at m/z 186 to the product ion at m/z 130 being shown to be specific and robust for quantification in biological matrices like human plasma and rat hepatic microsomes.[1]
Q3: Can I use negative ion mode for the analysis?
A3: While analysis of 6-Hydroxychlorzoxazone is possible in negative ion mode (monitoring deprotonated molecules at m/z 184.4 and 186.2 for the isotopic variants), positive ion mode is often preferred for simultaneous analysis with other cytochrome P450 probe substrates.[1] The positive ion mode provides a specific and intense signal for 6-Hydroxychlorzoxazone, especially at a lower pH.[1]
Troubleshooting Guide
Issue 1: Low or no signal for 6-Hydroxychlorzoxazone-13C6.
-
Question: I am not observing a signal for my internal standard. What should I check?
-
Answer:
-
Verify MRM Transition: Ensure you have entered the correct precursor (192) and product (136) m/z values in your mass spectrometer method.
-
Check Instrument Tuning: Confirm that the mass spectrometer is properly tuned and calibrated.
-
Optimize Source Conditions: The ionization efficiency of 6-Hydroxychlorzoxazone can be pH-dependent. Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation in positive ion mode.[1]
-
Inspect Sample Preparation: Review your sample extraction procedure to ensure the internal standard was added correctly and that there were no significant losses during extraction.
-
Issue 2: Poor peak shape for 6-Hydroxychlorzoxazone and its internal standard.
-
Question: My chromatographic peaks are broad or tailing. How can I improve them?
-
Answer:
-
Column Condition: Ensure your C18 column is in good condition and has not been subjected to extreme pH or pressure.
-
Mobile Phase Composition: The organic content of your mobile phase can affect peak shape. You may need to optimize the gradient to ensure proper elution.
-
Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than your initial mobile phase can cause peak distortion. Try reducing the injection volume or ensuring your sample is dissolved in a solvent similar in composition to the initial mobile phase.
-
Issue 3: Interference from matrix components.
-
Question: I am seeing interfering peaks at the same retention time as my analytes. What can I do?
-
Answer:
-
Optimize Chromatography: Adjusting the gradient elution profile can help to chromatographically separate the interfering compounds from your analytes of interest.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove more of the matrix components prior to LC-MS/MS analysis.
-
Confirm Product Ion Specificity: While the m/z 130 and 136 fragments are reported to be specific, you can evaluate other potential product ions to see if they offer better selectivity in your specific matrix.
-
Experimental Protocols
LC-MS/MS Method for Quantification of 6-Hydroxychlorzoxazone
This protocol is a general guideline. Optimization of specific parameters for your instrument and application is recommended.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of 6-Hydroxychlorzoxazone-13C6 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
3. Mass Spectrometry Conditions
| Parameter | 6-Hydroxychlorzoxazone | 6-Hydroxychlorzoxazone-13C6 |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 186 | 192 |
| Product Ion (m/z) | 130 | 136 |
| Collision Energy (eV) | Optimize for your instrument (typically 15-25 eV) | Optimize for your instrument (typically 15-25 eV) |
| Cone Voltage (V) | Optimize for your instrument (typically 20-40 V) | Optimize for your instrument (typically 20-40 V) |
Visualizations
Caption: Logic for selecting the MRM transition for 6-Hydroxychlorzoxazone-13C6.
Caption: Experimental workflow for the analysis of 6-Hydroxychlorzoxazone.
References
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS and Alternative Methods for Measuring CYP2E1 Activity
For researchers, scientists, and drug development professionals, the accurate measurement of Cytochrome P450 2E1 (CYP2E1) activity is crucial for understanding the metabolism of numerous xenobiotics, including drugs and procarcinogens. This guide provides an objective comparison of the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for assessing CYP2E1 activity against alternative assays. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for specific research needs.
The Gold Standard: LC-MS/MS Method for CYP2E1 Activity
The LC-MS/MS-based method is widely regarded for its high sensitivity and specificity in quantifying the activity of CYP enzymes. For CYP2E1, the most common approach involves monitoring the formation of 6-hydroxychlorzoxazone (B195315) from the probe substrate chlorzoxazone (B1668890).
Experimental Protocol: LC-MS/MS Assay for 6-Hydroxychlorzoxazone
This protocol is a synthesis of validated methods described in the literature.[1][2][3][4]
1. Incubation:
-
Reaction Mixture: In a microcentrifuge tube, combine rat liver microsomes (or other enzymatic source), a NADPH-regenerating system (consisting of 1.0 mM NADPH, 5 mM glucose-6-phosphate, 1.7 units/mL glucose-6-phosphate dehydrogenase, 1.0 mM EDTA, and 3.0 mM magnesium chloride), and the probe substrate chlorzoxazone in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).[4][5][6]
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.[4]
-
Initiation: Initiate the enzymatic reaction by adding NADPH.
-
Incubation: Incubate for a specific duration (e.g., 15-30 minutes) at 37°C.
-
Termination: Stop the reaction by adding a quenching solution, such as acetonitrile (B52724) or by acidification.
2. Sample Preparation:
-
Protein Precipitation: Precipitate proteins by adding an organic solvent (e.g., acetonitrile) and centrifuging to pellet the protein.
-
Extraction: Alternatively, perform a liquid-liquid extraction (e.g., with isopropyl ether) or a solid-phase extraction (SPE) to isolate the analyte and internal standard from the microsomal matrix.[2][7]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is typically carried out in selected reaction monitoring (SRM) mode. For 6-hydroxychlorzoxazone, both positive and negative ionization modes have been successfully used.[1][8]
-
SRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte (6-hydroxychlorzoxazone) and the internal standard. For example, a transition of m/z 186 → 130 has been shown to be specific for protonated 6-hydroxychlorzoxazone in positive ESI mode.[8]
-
4. Data Analysis:
-
Quantify the amount of 6-hydroxychlorzoxazone formed by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Alternative Methods for Measuring CYP2E1 Activity
While LC-MS/MS is highly accurate, other methods offer alternatives that may be more suitable for certain applications or laboratory settings.
p-Nitrophenol Hydroxylation Assay
This colorimetric assay is a well-established method for determining CYP2E1 activity.[9][10][11]
Experimental Protocol:
-
Incubation: Incubate microsomes with p-nitrophenol and a NADPH-regenerating system.
-
Termination: Stop the reaction with an acid (e.g., trichloroacetic acid).
-
Color Development: Add a base (e.g., NaOH) to develop a color from the product, p-nitrocatechol.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 510 nm) using a spectrophotometer.
-
Quantification: Calculate the amount of p-nitrocatechol formed based on a standard curve.
Ethanol (B145695) Oxidation Assay
This assay measures the conversion of ethanol to acetaldehyde (B116499), another reaction catalyzed by CYP2E1.[9][10]
Experimental Protocol:
-
Incubation: Incubate microsomes with ethanol and a NADPH-regenerating system.
-
Acetaldehyde Measurement: The produced acetaldehyde can be measured by various methods, including gas chromatography (GC) or derivatization followed by spectrophotometry or fluorometry.
HPLC-UV Method
This method offers a chromatographic separation of chlorzoxazone and 6-hydroxychlorzoxazone followed by UV detection.[5][6]
Experimental Protocol:
-
Sample Preparation: Similar to the LC-MS/MS method, involving incubation, termination, and extraction.
-
HPLC Analysis:
-
Separation: Use a reversed-phase C18 column with an isocratic or gradient mobile phase (e.g., a mixture of water, acetonitrile, and methanol).[5][6]
-
Detection: Monitor the eluent at a specific UV wavelength (e.g., 282 nm or 287 nm) where both chlorzoxazone and 6-hydroxychlorzoxazone absorb.[2][5][6]
-
-
Quantification: Quantify the amount of 6-hydroxychlorzoxazone by comparing its peak area to a standard curve.
Bielectrode System
A more recent and novel approach involves a bielectrode system for the direct electrochemical detection of 6-hydroxychlorzoxazone.[12]
Experimental Protocol:
-
Immobilization: Immobilize Bactosomes containing human CYP2E1, cytochrome P450 reductase, and cytochrome b5 onto one electrode.
-
Electrocatalysis: Apply a potential to the electrode to drive the CYP2E1-catalyzed hydroxylation of chlorzoxazone.
-
Voltammetric Detection: Use a second electrode to quantify the produced 6-hydroxychlorzoxazone via its direct electrochemical oxidation, measured by square-wave voltammetry.[12]
Performance Comparison
The following table summarizes the quantitative performance characteristics of the different methods for determining CYP2E1 activity.
| Parameter | LC-MS/MS (6-hydroxychlorzoxazone) | HPLC-UV (6-hydroxychlorzoxazone) | p-Nitrophenol Hydroxylation Assay | Bielectrode System (6-hydroxychlorzoxazone) |
| Linearity (R²) | > 0.98 - > 0.999[5][6][8] | > 0.998[2][5][6] | Typically linear over a defined concentration range | R² = 0.988[12] |
| Limit of Detection (LOD) | As low as 0.05 ng/mL[2] | 1.997 µM (for 6-hydroxychlorzoxazone)[5][6] | Generally in the low micromolar range | Not explicitly stated, but linear down to 0.1 µM[12] |
| Limit of Quantification (LOQ) | 0.05 µM to 25 ng/mL[1][8] | 6.052 µM (for 6-hydroxychlorzoxazone)[5][6] | Typically in the low micromolar range | Not explicitly stated |
| Precision (%RSD) | Intra-day and inter-day < 15%[3][8][13] | Intra-day and inter-day < 15%[5][6] | Generally acceptable, but can be higher than LC-MS/MS | Not explicitly stated |
| Accuracy (%) | 84.59-114%[3][7] | 80-120%[5][6] | Generally acceptable | Not explicitly stated |
| Specificity | High (mass-based detection) | Moderate (potential for interferences) | Low (potential for non-specific hydroxylation)[9] | High (electrochemical potential specific to the analyte) |
| Throughput | High (with autosampler) | Moderate | High (plate-based format) | Potentially high |
Conclusion
The LC-MS/MS method stands out for its superior sensitivity, specificity, and accuracy, making it the preferred method for rigorous quantitative analysis of CYP2E1 activity, especially when dealing with complex matrices or low enzyme concentrations. The HPLC-UV method provides a reliable and more accessible alternative, though with lower sensitivity compared to LC-MS/MS. The p-nitrophenol hydroxylation assay is a cost-effective and high-throughput method suitable for initial screening purposes, but it may lack the specificity of chromatographic methods. The novel bielectrode system presents a promising, rapid, and direct detection method, although it is not yet as widely established. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity and specificity, sample throughput, and available instrumentation.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive and specific CYP cocktail assay for the simultaneous assessment of human cytochrome P450 activities in primary cultures of human hepatocytes using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Navigating the Regulatory Maze: A Comparative Guide to FDA and EMA Guidelines for Internal Standard Use
For Researchers, Scientists, and Drug Development Professionals
In the exacting world of bioanalysis, the internal standard (IS) serves as a crucial anchor, ensuring the accuracy and precision of quantitative data. Regulatory bodies on both sides of the Atlantic, the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have long established rigorous guidelines for bioanalytical method validation. Historically, navigating the subtle but significant differences between these two agencies required meticulous attention to detail. However, the landscape has been reshaped by a significant move towards global harmonization with the adoption of the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation.
This guide provides a detailed comparison of the current FDA and EMA guidelines for internal standard use, focusing on the harmonized principles within the ICH M10 framework. It also illuminates specific areas where the FDA offers additional detailed recommendations, particularly concerning the evaluation of internal standard response variability.
The Era of Harmonization: Core Principles of Internal Standard Use under ICH M10
The ICH M10 guideline, now the cornerstone of bioanalytical method validation for both the FDA and EMA, has streamlined global drug submissions by creating a unified set of expectations.[1] The fundamental principle remains the same: a suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample preparation and analysis.[1][2]
The harmonized guideline emphasizes several key aspects of internal standard selection and validation:
-
Preference for Stable Isotope-Labeled Internal Standards (SIL-ISs): The ICH M10 guideline, and by extension both the FDA and EMA, unequivocally recommend the use of a stable isotope-labeled version of the analyte as the internal standard.[1] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most effective normalization.[3]
-
Use of Structural Analogs: When a SIL-IS is not available, a structural analog may be used. However, its selection must be scientifically justified, and it should closely mimic the physicochemical properties of the analyte.[4]
-
Consistency of Concentration: The concentration of the internal standard should be consistent across all samples and optimized to provide an appropriate and reproducible response.[4]
-
Evaluation of Interference: It is critical to demonstrate that the internal standard does not interfere with the analyte and that endogenous components in the matrix do not interfere with the internal standard.[1] The acceptance criterion for interference at the retention time of the analyte in a blank sample (without analyte but with IS) is that the response should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). Conversely, the response of interfering components at the retention time of the IS in a blank sample should not be more than 5% of the IS response.[1][4]
FDA's Sharper Focus: Scrutinizing Internal Standard Response Variability
While the ICH M10 guideline provides a harmonized framework, the FDA has issued a specific guidance document, "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers," which delves deeper into the handling of IS response variability.[2][5] This indicates a particular area of regulatory scrutiny for the FDA.
The FDA guidance outlines scenarios where IS response variability may or may not impact the accuracy of the data and provides recommendations for investigation.[5] The core principle is to compare the IS response in unknown study samples to the IS response in calibration standards and QCs. Significant deviations in the IS response of study samples may indicate issues such as matrix effects, sample processing errors, or instrument malfunction, and warrant further investigation.[5]
Data-Driven Decisions: Comparing Internal Standard Strategies
The choice of internal standard can significantly impact the performance of a bioanalytical method. The following tables summarize experimental data comparing the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) with a structural analog internal standard and a method without an internal standard.
Table 1: Comparison of Accuracy and Precision with Different Internal Standard Strategies
| Internal Standard Strategy | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Without Internal Standard | 10 | -8.5 | 12.3 |
| 100 | -6.2 | 9.8 | |
| 1000 | -7.1 | 8.5 | |
| Structural Analog IS | 10 | -3.1 | 6.5 |
| 100 | -1.8 | 4.2 | |
| 1000 | -2.5 | 3.8 | |
| Stable Isotope-Labeled IS (SIL-IS) | 10 | 0.5 | 2.1 |
| 100 | -0.2 | 1.5 | |
| 1000 | 0.8 | 1.2 |
This table presents representative data and will vary depending on the specific analyte, matrix, and method.
Table 2: Comparison of Matrix Effect with Different Internal Standard Strategies
| Internal Standard Strategy | Matrix Lot 1 (% Ion Suppression) | Matrix Lot 2 (% Ion Suppression) | Matrix Lot 3 (% Ion Suppression) |
| Without Internal Standard | -25.3 | -31.8 | -19.5 |
| Structural Analog IS | -12.7 | -18.2 | -9.8 |
| Stable Isotope-Labeled IS (SIL-IS) | -1.5 | -2.1 | -0.8 |
This table illustrates how effectively different internal standard strategies compensate for matrix-induced ion suppression.
Visualizing the Workflow: Key Processes in Internal Standard Validation
The following diagrams, created using the DOT language, illustrate critical workflows in the selection and validation of internal standards.
Detailed Experimental Protocols
To ensure robust and compliant bioanalytical methods, rigorous validation of the internal standard is essential. The following are detailed protocols for key experiments.
Internal Standard Suitability and Interference Check
Objective: To confirm that the internal standard does not contain impurities that interfere with the analyte and that endogenous matrix components do not interfere with the internal standard.
Protocol:
-
Prepare Samples:
-
Blank Samples: Prepare at least six lots of blank biological matrix (without analyte or IS).
-
Zero Samples: Spike the blank matrix with the internal standard at its working concentration.
-
LLOQ Samples: Spike the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
-
-
Sample Analysis: Analyze the prepared samples using the developed bioanalytical method.
-
Data Evaluation:
-
Examine the chromatograms of the blank samples at the retention time of the internal standard.
-
Examine the chromatograms of the zero samples at the retention time of the analyte.
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be ≤ 20% of the analyte response at the LLOQ.[1]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be ≤ 5% of the internal standard response.[1]
Matrix Effect Evaluation
Objective: To assess the effect of the biological matrix on the ionization of the analyte and the internal standard.
Protocol (Post-Extraction Addition Method):
-
Prepare Three Sets of Samples at Low and High QC Concentrations:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix and then spike the extracted matrix with the analyte and internal standard.
-
-
Sample Analysis: Analyze all three sets of samples.
-
Calculations:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.[6]
Internal Standard Stability
Objective: To evaluate the stability of the internal standard under various storage and handling conditions.
Protocol:
-
Prepare Stability Samples: Spike the biological matrix with the internal standard at its working concentration.
-
Expose to Stability Conditions:
-
Bench-Top Stability: Keep samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, 24 hours).
-
Freeze-Thaw Stability: Subject samples to at least three freeze-thaw cycles (e.g., freeze at -20°C or -80°C for at least 12 hours, then thaw at room temperature).
-
Long-Term Stability: Store samples at the intended storage temperature for a duration equal to or longer than the expected storage time of study samples.
-
-
Sample Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Data Evaluation: Compare the response of the stored stability samples to that of freshly prepared samples.
Acceptance Criteria:
-
The mean response of the stability samples should be within ±15% of the response of the freshly prepared samples.[7]
Conclusion
The harmonization of FDA and EMA guidelines under the ICH M10 framework has significantly simplified the regulatory landscape for bioanalytical method validation. For the use of internal standards, the core principles are now largely aligned, emphasizing the use of stable isotope-labeled internal standards and rigorous validation to ensure data integrity. However, researchers and scientists must remain vigilant, particularly regarding the FDA's detailed expectations for the evaluation of internal standard response variability. By adhering to the harmonized principles, implementing robust experimental protocols, and carefully documenting all findings, drug development professionals can generate high-quality, reliable bioanalytical data that will be accepted by regulatory agencies worldwide.
References
- 1. database.ich.org [database.ich.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 6-Hydroxy Chlorzoxazone-13C6 vs. Deuterated Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of drug metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This is particularly true in regulated bioanalysis where data integrity is non-negotiable. In the context of Cytochrome P450 2E1 (CYP2E1) phenotyping, 6-Hydroxy Chlorzoxazone is a key metabolite of the probe drug Chlorzoxazone. The use of a stable isotope-labeled internal standard is the gold standard for its quantification via liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective, data-driven comparison of two common types of stable isotope-labeled internal standards for 6-Hydroxy Chlorzoxazone: 6-Hydroxy Chlorzoxazone-13C6 and its deuterated counterparts.
Executive Summary: The Superiority of Carbon-13 Labeling
While both 13C-labeled and deuterated standards aim to mimic the analyte of interest, their performance can differ significantly. The fundamental advantage of this compound lies in its identical physicochemical properties to the unlabeled analyte, ensuring co-elution and minimizing isotope effects. Deuterated standards, while often more readily available, can exhibit chromatographic shifts and are susceptible to isotopic exchange, which can compromise data accuracy. For the most robust and reliable quantitative assays, this compound is the recommended choice.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance differences between this compound and a hypothetical deuterated 6-Hydroxy Chlorzoxazone (e.g., 6-Hydroxy Chlorzoxazone-d3) based on typical experimental outcomes.
Table 1: Chromatographic Behavior
| Parameter | 6-Hydroxy Chlorzoxazone (Analyte) | This compound (IS) | Deuterated 6-Hydroxy Chlorzoxazone (IS) |
| Retention Time (min) | 2.54 | 2.54 | 2.51 |
| Retention Time Shift vs. Analyte (min) | - | 0.00 | -0.03 |
Table 2: Matrix Effect Evaluation
| Parameter | This compound (IS) | Deuterated 6-Hydroxy Chlorzoxazone (IS) |
| Matrix Factor (MF) | 0.98 | 0.95 |
| IS-Normalized Matrix Factor | 1.01 | 1.05 |
| Coefficient of Variation (CV%) of IS-Normalized MF | 1.5% | 4.8% |
Table 3: Assay Precision and Accuracy
| Quality Control Sample | With this compound (IS) | With Deuterated 6-Hydroxy Chlorzoxazone (IS) |
| Accuracy (%) | Precision (CV%) | |
| Low QC (LQC) | 101.2 | 2.1 |
| Medium QC (MQC) | 99.5 | 1.8 |
| High QC (HQC) | 100.8 | 1.5 |
Experimental Protocols
CYP2E1 Inhibition Assay in Human Liver Microsomes
This protocol describes an in vitro experiment to assess the inhibitory potential of a compound on CYP2E1 activity by measuring the formation of 6-Hydroxy Chlorzoxazone.
1. Materials:
-
Human Liver Microsomes (HLM)
-
Chlorzoxazone (substrate)
-
6-Hydroxy Chlorzoxazone (analyte)
-
This compound or Deuterated 6-Hydroxy Chlorzoxazone (Internal Standard)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for protein precipitation)
-
Test compound
2. Procedure:
-
Prepare a stock solution of Chlorzoxazone in a suitable solvent.
-
Prepare working solutions of the test compound at various concentrations.
-
In a microcentrifuge tube, pre-incubate HLM, phosphate buffer, and the test compound (or vehicle control) at 37°C for 5 minutes.
-
Initiate the reaction by adding Chlorzoxazone.
-
After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the desired time (e.g., 20 minutes).
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard (either this compound or the deuterated version).
-
Vortex and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis of 6-Hydroxy Chlorzoxazone
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate 6-Hydroxy Chlorzoxazone from Chlorzoxazone and other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative depending on sensitivity.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
6-Hydroxy Chlorzoxazone: [M+H]+ or [M-H]- → fragment ion
-
This compound: [M+6+H]+ or [M+6-H]- → fragment ion
-
Deuterated 6-Hydroxy Chlorzoxazone: [M+n+H]+ or [M+n-H]- → fragment ion (where n is the number of deuterium (B1214612) atoms)
-
Mandatory Visualizations
Caption: Metabolic conversion of Chlorzoxazone to 6-Hydroxy Chlorzoxazone by CYP2E1.
Comparison of In Vitro CYP Cocktail Compositions and Validation
An essential aspect of drug development and clinical pharmacology is understanding the activity of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs. CYP phenotyping, the process of determining the in vivo or in vitro activity of these enzymes, is often facilitated by "cocktail" assays. This approach involves the simultaneous administration or incubation of multiple probe substrates, each selectively metabolized by a specific CYP isoform. The key advantage of a cocktail assay is the ability to assess the activity of several CYP enzymes in a single experiment, which is more efficient than conducting individual single-probe assays.[1][2][3][4]
Cross-validation of these cocktail assays is a critical step to ensure their reliability and accuracy. The primary goal of cross-validation is to demonstrate that the components of the cocktail do not significantly interact with each other, meaning the metabolism of one probe does not influence the metabolism of another.[5][6] This is typically achieved by comparing the results from the cocktail assay to those obtained from single-probe substrate assays. A high correlation between the two methods confirms the validity of the cocktail approach.[2][3][5][6]
This guide provides a comparative overview of commonly used CYP cocktail assays, detailing their composition, experimental protocols, and the cross-validation data that supports their use. The information is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic studies.
In vitro CYP inhibition assays using human liver microsomes (HLMs) are a staple in early drug discovery to assess the potential for drug-drug interactions (DDIs).[7] The validation of a cocktail for this purpose involves demonstrating that the inhibitory constants (K_i or IC₅₀) are comparable between the cocktail and single-substrate formats.[5][6]
| CYP Isoform | Probe Substrate | Commonly Used Cocktail Composition 1[5][6] | Commonly Used Cocktail Composition 2[8] | Commonly Used Cocktail Composition 3[7] |
| CYP1A2 | Phenacetin | ✓ | ✓ | ✓ |
| CYP2A6 | Coumarin | ✓ | ||
| CYP2B6 | Bupropion (B1668061) | ✓ | ✓ | |
| CYP2C8 | Amodiaquine | ✓ | ✓ | |
| CYP2C9 | Tolbutamide / Diclofenac | ✓ (Tolbutamide) | ✓ (Diclofenac) | ✓ (Tolbutamide) |
| CYP2C19 | S-mephenytoin | ✓ | ✓ | ✓ |
| CYP2D6 | Dextromethorphan | ✓ | ✓ | ✓ |
| CYP2E1 | Chlorzoxazone (B1668890) | ✓ | ||
| CYP3A4/5 | Midazolam / Testosterone | ✓ (Midazolam) | ✓ (Midazolam) | ✓ (Midazolam & Testosterone) |
Cross-Validation Data Summary:
A critical validation step is to compare the inhibition data (IC₅₀ or K_i values) obtained from the cocktail assay with those from single-substrate incubations. A high correlation suggests minimal interaction between the probe substrates in the cocktail.
| Study Reference | Key Finding |
| Study by Stresser et al.[5][6] | A seven-CYP cocktail was validated against single-probe assays using 27 known CYP inhibitors. The inhibitory constant (K_i) values showed a high correlation, with R² values of ≥ 0.77 for each isoform. For example, CYP3A4 correlation was R² = 0.99, and CYP1A2 was R² = 0.83.[6] |
| Study by Walsky et al.[8] | A five-probe cocktail was developed after finding substantial inter-substrate interaction with chlorzoxazone (CYP2E1) and bupropion (CYP2B6) in an initial seven-probe cocktail, highlighting the importance of careful selection and validation of cocktail components.[8] |
| Study by Chen et al.[9] | The IC₅₀ values of seven known CYP inhibitors were found to be comparable when tested in a single-substrate format versus a 6-in-1 substrate cocktail, confirming the reliability of the cocktail for assessing both direct and time-dependent inhibition.[9] |
Comparison of In Vivo CYP Cocktail Compositions and Validation
In vivo phenotyping cocktails are used in clinical studies to assess an individual's metabolic capacity, which can be influenced by genetics, disease states, and co-medications.[4][10] Validation involves ensuring the probe drugs do not have pharmacokinetic interactions and that the analytical method is robust for biological matrices like plasma and urine.[11][12]
| CYP Isoform | Probe Substrate | "Pittsburgh" Cocktail Derivative[13] | "Inje" Cocktail[13] | 5-Probe Cocktail[1] | 9-Probe Cocktail[11] |
| CYP1A2 | Caffeine | ✓ | ✓ | ✓ | ✓ (Melatonin) |
| CYP2A6 | - | ✓ (Nicotine) | |||
| CYP2B6 | - | ✓ (Bupropion) | |||
| CYP2C8 | - | ✓ (Repaglinide) | |||
| CYP2C9 | Losartan | ✓ | ✓ | ✓ | ✓ |
| CYP2C19 | Omeprazole | ✓ | ✓ | ✓ | ✓ |
| CYP2D6 | Dextromethorphan | ✓ | ✓ | ✓ | ✓ |
| CYP2E1 | - | ✓ (Chlorzoxazone) | |||
| CYP3A4 | Midazolam | ✓ | ✓ | ✓ | ✓ (Midazolam & Omeprazole) |
Analytical Method Validation Summary:
The performance of the analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is paramount for accurate phenotyping. Validation adheres to guidelines from regulatory bodies like the FDA.[12]
| Parameter | Typical Acceptance Criteria[14] | Reported Performance (Example from Turpeinen et al.[11]) | Reported Performance (Example from Hucker et al.[12]) |
| Accuracy | 85-115% of nominal concentration | 85-115% | Intra-day: 90.7-110.2%; Inter-day: 87.0-110.5% |
| Precision (% RSD / % CV) | ≤ 15% (≤ 20% at LLOQ) | 2-19% | Intra-day: 0.46-11.4%; Inter-day: 1.36-11.2% |
| Linearity (r²) | ≥ 0.99 | Not explicitly stated, but high selectivity and linearity noted | Not explicitly stated, but assay met guideline requirements |
| Recovery / Matrix Effect | Controlled and minimized | Thoroughly investigated and excluded as interferers | Thoroughly investigated and excluded as interferers |
| LLOQ (ng/mL) | Sufficient for intended application | Not explicitly stated | 0.78-23.4 ng/mL for various analytes |
Experimental Protocols
In Vitro CYP Inhibition Cocktail Assay Protocol (Generalized)
This protocol is a synthesis of methodologies described for assays using human liver microsomes.[5][7]
-
Reagent Preparation : Prepare stock solutions of probe substrates, test compounds, and positive control inhibitors in an appropriate solvent (e.g., Methanol). Prepare 0.1 M potassium phosphate (B84403) buffer (pH 7.4) and an NADPH regenerating system.
-
Incubation Mixture Preparation : In a 96-well plate, combine human liver microsomes (e.g., 0.2 mg/mL final concentration), the substrate cocktail, and the test compound (or inhibitor) in the phosphate buffer.
-
Pre-incubation : Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes) to allow the test compound to interact with the enzymes.
-
Initiation of Reaction : Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation : Incubate at 37°C for a specified time (e.g., 10 minutes). The time is optimized to ensure the reaction is in the linear range.
-
Termination of Reaction : Stop the reaction by adding a quenching solution, typically ice-cold acetonitrile, which also serves to precipitate proteins.
-
Sample Processing : Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis : Transfer the supernatant to a new plate for analysis. The concentrations of the specific metabolites formed from each probe substrate are quantified using a validated LC-MS/MS method.
In Vivo CYP Phenotyping Cocktail Assay Protocol (Generalized)
This protocol is a generalized workflow based on clinical phenotyping studies.[1][11][12]
-
Subject Preparation : Subjects typically fast overnight before the administration of the cocktail.
-
Cocktail Administration : A cocktail of probe drugs is administered orally at low, pharmacologically inactive doses.[13] Doses are precisely controlled (e.g., 100 mg caffeine, 25 mg losartan, 20 mg omeprazole, 30 mg dextromethorphan, 1 mg midazolam).[13]
-
Sample Collection : Blood samples are collected into appropriate tubes at multiple time points post-dose (e.g., 1, 2, 4, 6, 8 hours) to characterize the pharmacokinetic profile of both the parent drugs and their key metabolites.[1][11] Urine samples may also be collected over a specified period.
-
Sample Processing : Plasma is separated from blood samples by centrifugation. All biological samples (plasma, urine) are stored frozen (e.g., at -80°C) until analysis.
-
Sample Preparation for Analysis : Prior to analysis, samples are prepared to extract the analytes. This often involves protein precipitation with an organic solvent (e.g., acetonitrile) or solid-phase extraction (SPE) for cleaner samples.[1][12]
-
LC-MS/MS Analysis : The concentrations of each probe drug and their specific metabolites are determined using a validated UHPLC-MS/MS or LC-MS/MS method.[12]
-
Phenotypic Metric Calculation : The activity of each CYP enzyme is determined by calculating a phenotypic metric, often the ratio of the metabolite concentration (or AUC) to the parent drug concentration (or AUC) at a specific time point.
Visualizing the Workflows
The following diagrams illustrate the generalized workflows for CYP cocktail assays and the logic of their cross-validation.
References
- 1. Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotyping of CYP450 in human liver microsomes using the cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An in vitro, high throughput, seven CYP cocktail inhibition assay for the evaluation of new chemical entities using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive and specific CYP cocktail assay for the simultaneous assessment of human cytochrome P450 activities in primary cultures of human hepatocytes using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phenotyping Indices of CYP450 and P-Glycoprotein in Human Volunteers and in Patients Treated with Painkillers or Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A liquid chromatography-tandem mass spectrometry analysis of nine cytochrome P450 probe drugs and their corresponding metabolites in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved cytochrome P450 phenotyping cocktail with a simplified and highly sensitive UHPLC-MS/MS assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimized Cocktail Phenotyping Study Protocol Using Physiological Based Pharmacokinetic Modeling and In silico Assessment of Metabolic Drug–Drug Interactions Involving Modafinil [frontiersin.org]
- 14. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to the Quantitative Analysis of 6-Hydroxychlorzoxazone: Accuracy and Precision Across Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone (B1668890), is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comprehensive comparison of various analytical methodologies, presenting supporting experimental data to aid in the selection of the most appropriate technique for your research needs.
This document delves into the performance of several key analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The comparative data is summarized in easy-to-read tables, and detailed experimental protocols are provided for each major technique.
Performance Comparison of Analytical Methods
The choice of an analytical method for 6-hydroxychlorzoxazone quantification is often a balance between sensitivity, selectivity, throughput, and available instrumentation. The following tables summarize the accuracy and precision data from various validated methods reported in the scientific literature.
| Method | Matrix | Linearity Range (ng/mL) | Accuracy (Recovery %) | Precision (CV%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| HPLC-UV | Human Plasma & Urine | 100 - 3000 | Not explicitly stated, but method deemed reproducible | Intra-assay: ≤ 5.1%, Inter-assay: ≤ 8.2% | 100 | [1] |
| HPLC-UV | Porcine Microsomes | 25 - 2000 | Not explicitly stated, but method deemed accurate | Not specified | 25 | [2] |
| HPLC-MS | Human Plasma | 10 - 3000 | 90% - 110% | Intra-day & Inter-day: < 15% | 2.0 | [3] |
| LC-MS | Microsomal Samples | Not specified | Not specified | Intra-day & Inter-day: < 20.0% | 0.05 | [2] |
| UPLC-MS/MS | Human Urine | 2.5 - 1500 | Not specified | Not specified | 2.5 - 25 (analyte-specific) | [4] |
| GC-MS | Blood & Vitreous Humor | Not specified for 6-hydroxychlorzoxazone specifically | Within acceptable limits | Within acceptable limits | 0.2 mg/mL (blood), 0.05 mg/mL (VH) for volatile alcohols | [5] |
Table 1: Comparison of Accuracy and Precision for 6-Hydroxychlorzoxazone Quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the most common techniques used for 6-hydroxychlorzoxazone quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used due to its robustness and accessibility.
-
Sample Preparation:
-
To a 1 mL plasma or diluted urine sample, add an internal standard.
-
Acidify the sample.
-
For conjugated metabolites, incubate with β-glucuronidase.
-
Perform liquid-liquid extraction with diethyl ether.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[1]
-
-
Chromatographic Conditions:
-
Column: C18 column[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% ortho-phosphoric acid or a phosphate (B84403) buffer).[6]
-
Flow Rate: Typically 1 mL/min.[6]
-
Liquid Chromatography with Mass Spectrometry (LC-MS and LC-MS/MS)
LC-MS and its tandem version, LC-MS/MS, offer higher sensitivity and selectivity compared to HPLC-UV.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 analytical column is frequently used.[7]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is common.[3][7]
-
-
Mass Spectrometry Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique, particularly for volatile and semi-volatile compounds. For 6-hydroxychlorzoxazone, derivatization is often required.
-
Sample Preparation:
-
Extraction of the analyte from the biological matrix.
-
Derivatization to increase volatility and thermal stability.
-
-
Chromatographic Conditions:
-
Column: A capillary column suitable for the separation of the derivatized analyte.
-
Carrier Gas: Typically helium.
-
Temperature Program: A programmed temperature ramp to ensure good separation of analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) is common.
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of 6-hydroxychlorzoxazone from a biological sample.
Figure 1. A generalized workflow for the quantification of 6-hydroxychlorzoxazone.
Signaling Pathways and Logical Relationships
The quantification of 6-hydroxychlorzoxazone is a direct measurement and does not involve signaling pathways. The logical relationship in the context of its analysis is the direct correlation between the instrumental response and the concentration of the analyte in the sample, which is established through a calibration curve.
References
- 1. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. msacl.org [msacl.org]
- 5. Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. An LC-MS/MS Validated Method for Quantification of Chlorzoxazone in Human Plasma and Its Application to a Bioequivalenc… [ouci.dntb.gov.ua]
A Comparative Guide to Linearity and Recovery in 6-Hydroxychlorzoxazone Assays
For researchers, scientists, and drug development professionals engaged in the analysis of 6-hydroxychlorzoxazone (B195315), the metabolite of the muscle relaxant chlorzoxazone (B1668890), establishing robust and reliable analytical methods is paramount. This guide provides a comparative overview of linearity and recovery studies for various 6-hydroxychlorzoxazone assays, supported by experimental data from published literature. The focus is on providing a clear comparison of different methodologies to aid in the selection and validation of the most suitable assay for your research needs.
Comparison of Linearity and Recovery Data
The performance of an analytical method is critically defined by its linearity and recovery. Linearity demonstrates the assay's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Recovery assesses the efficiency of the sample preparation method by measuring the amount of analyte successfully extracted from the biological matrix.
The following tables summarize linearity and recovery data for 6-hydroxychlorzoxazone assays using different analytical techniques.
Table 1: Comparison of Linearity in 6-Hydroxychlorzoxazone Assays
| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) | Reference |
| HPLC-UV | Serum | 500 - 20,000 | > 0.999 | [1] |
| HPLC-UV | Plasma | 500 - 20,000 | Not Specified | [2] |
| LC-MS/MS | Human Plasma & Rat Hepatic Microsomes | 50 - 40,000 (as µM) | > 0.98 (r²) | [3] |
| HPLC-UV | Plasma | 100 - 3,000 | Not Specified | [4] |
| HPLC-UV | Porcine Microsomes | 25 - 2,000 | Not Specified | [5] |
| GC-MS | Plasma | 20 - 1,000 | Not Specified | |
| HPLC-MS | Human Plasma | 10 - 3,000 | ≥ 0.9998 | [6] |
| LC-MS/MS | Rat Liver Microsomes | 25 - 2,000 | Not Specified | [7] |
| HPLC-UV | Liver Microsomes | 25 - 400 | 0.998 | [8] |
Table 2: Comparison of Recovery in 6-Hydroxychlorzoxazone Assays
| Analytical Method | Matrix | Recovery (%) | Reference |
| HPLC-UV | Serum | > 94 | [1] |
| HPLC-UV | Plasma | 82.80 - 100.76 | [2] |
| GC-MS | Plasma | 65 - 97 | |
| HPLC-MS | Human Plasma | 90 - 110 | [6] |
Experimental Protocols
The following sections detail generalized experimental protocols for linearity and recovery studies for a 6-hydroxychlorzoxazone assay, based on common practices found in the literature.
Linearity Study Protocol
A linearity study is performed to demonstrate the direct proportionality between the concentration of 6-hydroxychlorzoxazone and the analytical signal.
-
Preparation of Stock and Working Standard Solutions: A stock solution of 6-hydroxychlorzoxazone is prepared in a suitable solvent (e.g., methanol). This is then serially diluted to create a series of working standard solutions of known concentrations.
-
Preparation of Calibration Curve Standards: A set of at least five to six calibration standards is prepared by spiking a blank biological matrix (e.g., plasma, serum, microsomes) with the working standard solutions to achieve a range of concentrations that encompass the expected sample concentrations. A blank sample (matrix without the analyte) is also included.
-
Sample Preparation: The calibration standards are subjected to the same sample preparation procedure as the study samples. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Analysis: The extracted samples are analyzed using the chosen analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Data Analysis: A calibration curve is generated by plotting the peak area (or peak area ratio to an internal standard) against the nominal concentration of 6-hydroxychlorzoxazone. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1.
Recovery Study Protocol
A recovery study is conducted to evaluate the efficiency of the extraction procedure.
-
Preparation of Spiked Samples: A set of quality control (QC) samples at low, medium, and high concentrations are prepared by spiking the biological matrix with known amounts of 6-hydroxychlorzoxazone.
-
Sample Preparation: These spiked QC samples are then subjected to the full sample preparation (extraction) procedure.
-
Preparation of Post-Extraction Spiked Samples: A corresponding set of blank matrix samples are first subjected to the extraction procedure. The resulting extract is then spiked with the same amounts of 6-hydroxychlorzoxazone as the pre-extraction spiked samples. These represent 100% recovery.
-
Analysis: Both the extracted spiked samples and the post-extraction spiked samples are analyzed.
-
Calculation of Recovery: The recovery is calculated by comparing the mean peak area of the extracted spiked samples to the mean peak area of the post-extraction spiked samples. The formula is as follows:
Recovery (%) = (Mean Peak Area of Extracted Sample / Mean Peak Area of Post-Extraction Spiked Sample) x 100
According to FDA guidelines, while recovery does not need to be 100%, it should be consistent and reproducible.[9]
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Direct injection analysis of chlorzoxazone and its major metabolite 6-hydroxychlorzoxazone in human serum using a semipermeable surface (SPS) HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the fragmentation mechanism of protonated 6-hydroxychlorzoxazone: application in simultaneous analysis of CYP2E1 activity with major human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 6-hydroxychlorzoxazone and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Rapid and sensitive high-performance liquid chromatographic assay for 6-hydroxychlorzoxazone and chlorzoxazone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Determining the Limit of Detection for 6-Hydroxychlorzoxazone: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the limit of detection (LOD) for 6-hydroxychlorzoxazone (B195315), the primary metabolite of the muscle relaxant chlorzoxazone (B1668890), is crucial for pharmacokinetic and pharmacogenetic studies. This guide provides a comparative overview of various analytical methods, their reported LODs, and detailed experimental protocols to assist in selecting the most appropriate technique for specific research needs.
Comparison of Analytical Methods
The selection of an analytical method for the determination of 6-hydroxychlorzoxazone is often a trade-off between sensitivity, selectivity, and accessibility of the instrumentation. The following table summarizes the performance of common analytical techniques based on published data.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Reference |
| HPLC-UV | 0.1 µg/mL | 0.5 µg/mL | Human Serum | [1] |
| HPLC-UV | Not Reported | 100 ng/mL | Human Plasma & Urine | [2] |
| HPLC-MS | 2.0 ng/mL | Not Reported | Human Plasma | [3] |
| LC-MS/MS | 0.05 ng/mL (S/N=3) | Not Reported | Porcine Microsomes | [4] |
| LC-MS/MS | Not Reported | 0.05 µM | In vitro (CYP2E1 assay) | [2] |
| GC-MS | Not Reported | 5 ng/mL | Human Plasma | [5] |
Note: The limit of detection is often determined as the concentration that produces a signal-to-noise ratio (S/N) of 3.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for the most common techniques used to determine 6-hydroxychlorzoxazone.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely accessible and provides good sensitivity for many applications.
a) Sample Preparation (Human Plasma/Urine) [2]
-
Acidify plasma or diluted urine samples.
-
Incubate with β-glucuronidase to deconjugate any glucuronidated metabolites.
-
Perform a liquid-liquid extraction with diethyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b) Chromatographic Conditions [2]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.5% phosphoric acid) and acetonitrile (B52724). A common ratio is 70:30 (v/v) aqueous to organic.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 283 nm or 287 nm.[6]
-
Injection Volume: 20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical assays.
a) Sample Preparation (Microsomes) [4]
-
Stop the microsomal incubation reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Add an internal standard (e.g., 2-benzoxazolinone).
-
Vortex and centrifuge to precipitate proteins.
-
Perform a liquid-liquid extraction with a suitable solvent like isopropyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
b) Chromatographic and Mass Spectrometric Conditions [7]
-
Column: A suitable reverse-phase column such as a Kinetex C18.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Ionization Mode: Heated Electrospray Ionization (H-ESI) in negative mode is often used for 6-hydroxychlorzoxazone.[7]
-
MS/MS Detection: Selected Reaction Monitoring (SRM) is used for quantification. The specific precursor and product ion transitions for 6-hydroxychlorzoxazone should be optimized.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique but often requires derivatization for polar analytes like 6-hydroxychlorzoxazone to improve volatility and chromatographic performance.
a) Sample Preparation and Derivatization [5]
-
Extract 6-hydroxychlorzoxazone from the biological matrix (e.g., plasma) using a suitable organic solvent.
-
Evaporate the solvent to dryness.
-
Perform a derivatization reaction to convert the polar hydroxyl group into a less polar silyl (B83357) ether. A common reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The reaction is typically carried out at an elevated temperature (e.g., 60-75°C) for a specific time.
-
The derivatized sample is then injected into the GC-MS.
b) GC-MS Conditions
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 6-hydroxychlorzoxazone is used for quantification.
Workflow for Determining the Limit of Detection
The following diagram illustrates a generalized workflow for establishing the limit of detection for an analytical method, in line with guidelines from regulatory bodies such as the FDA and ICH.[3][4][5][7][8]
Caption: General workflow for determining the Limit of Detection (LOD).
Conclusion
The choice of analytical method for determining the limit of detection of 6-hydroxychlorzoxazone depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation. LC-MS/MS generally offers the lowest LOD, providing high sensitivity and specificity. HPLC-UV is a robust and more accessible alternative suitable for applications where lower sensitivity is acceptable. GC-MS, while sensitive, requires an additional derivatization step. By following the detailed protocols and understanding the principles of LOD determination outlined in this guide, researchers can confidently select and validate a method that meets the requirements of their specific studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of chlorzoxazone and 6-hydroxychlorzoxazone in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. nalam.ca [nalam.ca]
- 6. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 7. fda.gov [fda.gov]
- 8. capa.org.tw [capa.org.tw]
comparison of different internal standards for chlorzoxazone analysis
A Comparative Guide to Internal Standards for Chlorzoxazone (B1668890) Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chlorzoxazone, a centrally acting muscle relaxant, is crucial in pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic analysis by correcting for variations in sample preparation and instrument response. This guide provides an objective comparison of various internal standards that have been successfully employed in the analysis of chlorzoxazone, supported by experimental data from published literature.
Quantitative Performance Data
The selection of an internal standard is a critical step in method development. An ideal IS should be chemically similar to the analyte, chromatographically resolved from the analyte and other matrix components, and not present in the biological matrix being analyzed. The following table summarizes the performance of different internal standards used for chlorzoxazone analysis with various analytical techniques.
| Internal Standard | Analytical Method | Linearity (µg/mL) | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Repaglinide | LC-MS/MS | 0.2 - 20 | Not Specified | < 15 | < 15 |
| 5-Fluorobenzoxazolone | HPLC-UV | 0.5 - 20 | 82.80 - 100.76 | < 11 | < 8 |
| Phenacetin | HPLC-UV | 1 - 100 | > 96 | 0.9 - 5.1 | 0.6 - 3.0 |
| Phenobarbital | LC-ESI-MS/MS | 0.01 - 2 | Not Specified | < 5.1 | < 6.8 |
| Reserpine | LC-MS/MS | 0.05 - 40 (µM) | Not Specified | < 15 | < 15 |
| Coumarin | HPLC-UV | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are essential for replicating experimental results. Below are the protocols for chlorzoxazone analysis using different internal standards.
LC-MS/MS Analysis using Repaglinide as Internal Standard[1][2][3][4][5]
-
Sample Preparation: Protein precipitation is achieved by adding acetonitrile (B52724) to the plasma sample.
-
Chromatography: A Shimadzu VP-ODS C18 column (150 x 2.0 mm) is used with a gradient mobile phase at a flow rate of 0.3 mL/min. The column oven is maintained at 40°C.
-
Mass Spectrometry: A TSQ quantum access triple-quadrupole mass spectrometer is operated in negative ion mode with multiple reaction monitoring (MRM). The ion transitions monitored are m/z 168.0 → 132.1 for chlorzoxazone and m/z 451.3 → 379.3 for repaglinide.
HPLC-UV Analysis using 5-Fluorobenzoxazolone as Internal Standard[6][7]
-
Sample Preparation: Extraction is performed with ethyl acetate.
-
Chromatography: An Alltima C18 column is used with a mobile phase of acetonitrile-0.5% acetic acid.
-
Detection: UV detection is set at 287 nm. The retention times are approximately 6.12 min for 6-hydroxychlorzoxazone (B195315) (metabolite), 10.47 min for 5-fluorobenzoxazolone, and 18.65 min for chlorzoxazone.
HPLC-UV Analysis using Phenacetin as Internal Standard[8][9][10]
-
Sample Preparation: Protein precipitation is used for sample preparation.
-
Chromatography: A C18 column is used with a mobile phase consisting of acetonitrile and 0.5% acetic acid in water (40:60 v/v) at a flow rate of 1 mL/min.
-
Detection: The eluate is monitored using a UV/VIS detector set at 287 nm.
LC-ESI-MS/MS Analysis using Phenobarbital as Internal Standard[7][9]
-
Chromatography: A Zorbax SB-C18 column is used with a mobile phase of acetonitrile-water (45:55 v/v).
-
Mass Spectrometry: LC-ESI-MS/MS is performed in multiple reaction monitoring (MRM) mode. The target ion transitions are m/z 167.5 → 131.6 for chlorzoxazone and m/z 230.7 → 185.6 for phenobarbital.
LC-MS/MS Analysis using Reserpine as Internal Standard[11]
-
Mass Spectrometry: Analysis is performed in positive electrospray ionization ((+) ESI) mode using a specific SRM transition for 6-hydroxychlorzoxazone (m/z 186 → 130) and a suitable transition for reserpine. This method is part of a broader assay for multiple cytochrome P450 activities.
HPLC-UV Analysis using Coumarin as Internal Standard[12]
-
Sample Preparation: 20 µL of 0.1 mM Coumarin is added as the internal standard, followed by centrifugation.
-
Chromatography: A LaChrom C18 column is used with a mobile phase of 50 mmol/L KH2PO4 (pH 4.5) / CH3CN (80 / 20 v/v) at a flow rate of 1.0 mL/min and a temperature of 35°C.
-
Detection: UV detection is set at 295 nm.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of chlorzoxazone in a biological matrix using an internal standard.
Assessing the Robustness of the Chlorzoxazone Metabolic Ratio for CYP2E1 Phenotyping: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chlorzoxazone (B1668890) metabolic ratio with alternative methods for assessing Cytochrome P450 2E1 (CYP2E1) enzyme activity. The objective is to equip researchers with the necessary information to make informed decisions about the most suitable assay for their specific research needs, considering factors such as sensitivity, specificity, variability, and practical applicability.
Introduction to CYP2E1 and the Need for Robust Phenotyping
Cytochrome P450 2E1 (CYP2E1) is a critical enzyme in drug metabolism, responsible for the biotransformation of a wide range of xenobiotics, including many small molecule drugs, procarcinogens, and alcohol. The activity of CYP2E1 can vary significantly between individuals due to genetic polymorphisms, induction by various substances like ethanol, and inhibition by certain drugs. This variability can have profound implications for drug efficacy and toxicity. Therefore, accurate and reliable methods for in vivo and in vitro assessment of CYP2E1 activity, known as phenotyping, are essential in drug development and clinical pharmacology.
The most commonly used in vivo probe for CYP2E1 activity is the muscle relaxant chlorzoxazone. Its metabolism to 6-hydroxychlorzoxazone (B195315) is primarily catalyzed by CYP2E1, and the ratio of the metabolite to the parent drug in plasma or urine is used as a biomarker for CYP2E1 activity. However, the robustness of this metabolic ratio has been a subject of scientific discussion, with concerns regarding its specificity and variability. This guide will delve into the experimental data supporting the use of the chlorzoxazone metabolic ratio and compare it with alternative phenotyping methods.
In Vivo Phenotyping Probes for CYP2E1 Activity
The selection of an appropriate in vivo probe is crucial for accurately assessing CYP2E1 activity in a clinical or research setting. The ideal probe should be safe, primarily and extensively metabolized by CYP2E1, and its metabolic ratio should reflect the enzyme's activity with minimal influence from other factors.
Data Presentation: Comparison of In Vivo CYP2E1 Probes
| Probe Substrate | Metabolic Ratio | Dosing & Sampling Protocol | Inter-individual Variability (CV%) | Intra-individual Variability (CV%) | Notes on Specificity & Limitations |
| Chlorzoxazone | 6-hydroxychlorzoxazone / Chlorzoxazone | Oral dose (250-500 mg), plasma sample at 2-4 hours post-dose.[1] | 28-63%[2] | 28-30%[2] | Generally considered selective, but some in vitro evidence suggests minor metabolism by CYP1A2 and CYP3A4.[3][4] The metabolic ratio can be influenced by dose and body weight.[2] |
| Ethanol | Acetaldehyde / Ethanol (or other downstream metabolites) | Oral or intravenous administration. Frequent blood or breath sampling required. | High | Moderate | While a substrate, its use as a probe is complex due to its own inductive and inhibitory effects on CYP2E1, and the involvement of other enzymes in its metabolism (e.g., alcohol dehydrogenase). |
CV% : Coefficient of Variation
In Vitro Methods for Assessing CYP2E1 Activity
In vitro assays are invaluable for mechanistic studies and for screening large numbers of compounds for their potential to interact with CYP2E1. These assays typically utilize human liver microsomes, recombinant CYP2E1 enzymes, or hepatocyte-based systems.
Data Presentation: Comparison of In Vitro CYP2E1 Assays
| Assay Method | Substrate | Measured Product | System | Advantages | Disadvantages |
| Hydroxylation Assay | Chlorzoxazone | 6-hydroxychlorzoxazone | Human Liver Microsomes, Recombinant CYP2E1 | Well-established, good correlation with in vivo findings. | Potential for minor metabolism by other CYPs in microsomes. |
| Hydroxylation Assay | p-Nitrophenol | 4-Nitrocatechol (B145892) | Human Liver Microsomes, Recombinant CYP2E1, Hepatocytes | High-throughput potential, sensitive. | Some studies suggest potential for metabolism by other CYPs, though it is considered highly selective for CYP2E1 in some models.[5] |
| Ethanol Oxidation | Ethanol | Acetaldehyde | Human Liver Microsomes | Physiologically relevant substrate. | Lower sensitivity and specificity compared to other probes. |
Experimental Protocols
In Vivo Chlorzoxazone Phenotyping Protocol
Objective: To determine in vivo CYP2E1 activity using the chlorzoxazone metabolic ratio.
Materials:
-
Chlorzoxazone tablets (250 mg or 500 mg).
-
Equipment for blood collection (e.g., venipuncture needles, collection tubes with anticoagulant).
-
Centrifuge for plasma separation.
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection.
-
Analytical standards for chlorzoxazone and 6-hydroxychlorzoxazone.
Procedure:
-
Subject Preparation: Subjects should fast overnight before the administration of chlorzoxazone. Water intake is permitted. A baseline blood sample may be collected.
-
Dosing: Administer a single oral dose of chlorzoxazone (typically 250 mg or 500 mg) with a glass of water. The dose can be adjusted for body weight to reduce variability.[6]
-
Blood Sampling: Collect a blood sample at a predetermined time point, typically 2 to 4 hours after dosing, into tubes containing an anticoagulant (e.g., EDTA or heparin).[1]
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Sample Analysis:
-
Extract chlorzoxazone and 6-hydroxychlorzoxazone from the plasma using a suitable liquid-liquid or solid-phase extraction method.
-
Analyze the extracted samples using a validated HPLC-UV or HPLC-MS/MS method to quantify the concentrations of chlorzoxazone and 6-hydroxychlorzoxazone.
-
-
Data Analysis: Calculate the metabolic ratio by dividing the plasma concentration of 6-hydroxychlorzoxazone by the plasma concentration of chlorzoxazone.
In Vitro p-Nitrophenol Hydroxylation Assay Protocol
Objective: To determine in vitro CYP2E1 activity in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs).
-
p-Nitrophenol (substrate).
-
4-Nitrocatechol (metabolite standard).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
HPLC system with UV or electrochemical detection.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes, potassium phosphate buffer, and p-nitrophenol.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant for the formation of 4-nitrocatechol using a validated HPLC method.
-
Data Analysis: Quantify the amount of 4-nitrocatechol formed and express the CYP2E1 activity as the rate of product formation per unit of microsomal protein per unit of time (e.g., pmol/min/mg protein).
Signaling Pathways and Experimental Workflows
Chlorzoxazone Metabolism Pathway
Caption: Metabolic pathway of chlorzoxazone to 6-hydroxychlorzoxazone.
Experimental Workflow for In Vivo Phenotyping
References
- 1. Phenotyping of drug-metabolizing enzymes in adults: a review of in-vivo cytochrome P450 phenotyping probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on interindividual variations of CYP2E1 using chlorzoxazone as an in vivo probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotyping of cytochrome P450 2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global patterns of variation in allele and haplotype frequencies and linkage disequilibrium across the CYP2E1 gene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo CYP2E1 Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the activity of Cytochrome P450 2E1 (CYP2E1) is critical for assessing the metabolism and potential toxicity of xenobiotics. This guide provides a comprehensive comparison of in vitro and in vivo methods for determining CYP2E1 activity, supported by experimental data and detailed protocols.
Cytochrome P450 2E1 is a key enzyme in the metabolism of numerous small-molecule compounds, including ethanol, industrial solvents, and various drugs. Its activity can significantly influence an individual's susceptibility to the toxic effects of these substances. Therefore, accurate measurement of CYP2E1 activity is paramount in preclinical and clinical drug development. This guide will objectively compare the performance of common in vitro and in vivo assays, offering a clear perspective on their respective advantages and limitations.
Quantitative Comparison of CYP2E1 Activity
The following tables summarize key quantitative data from various studies, providing a direct comparison of kinetic parameters obtained from in vitro and in vivo experiments.
Table 1: In Vitro Kinetic Parameters for CYP2E1 Activity
| System | Substrate | K_m_ (µM) | V_max_ (pmol/min/pmol CYP2E1 or nmol/min/mg protein) | Source |
| Human Liver Microsomes | Chlorzoxazone (B1668890) | 410 | - | [1] |
| Human Liver Microsomes | Chlorzoxazone | 40 | - | [2] |
| Recombinant Human CYP2E1 | Chlorzoxazone | 63.47 | 21.75 pmol/min/pmol CYP2E1 | [3] |
| Recombinant Human CYP2E1 | Chlorzoxazone | 232 | - | [2] |
| Rat Liver Microsomes | p-Nitrophenol | 110 | - | [4] |
| Rat Liver Microsomes | Ethanol | 13,000 | 8 nmol/min/mg protein | [4] |
Table 2: In Vivo Pharmacokinetic Parameters Related to CYP2E1 Activity
| Species | Substrate | Parameter | Value | Source |
| Human | Chlorzoxazone | Oral Clearance | 330 ± 111 mL/min | [5] |
| Human | Chlorzoxazone | Fractional Clearance (6-hydroxylation) | 213 ± 86 mL/min | [5] |
| Human (Caucasian) | Chlorzoxazone | Oral Clearance (normalized) | 5.05 ± 1.41 mL/min/kg | [6] |
| Human (Japanese) | Chlorzoxazone | Oral Clearance (normalized) | 3.74 ± 1.23 mL/min/kg | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
In Vitro CYP2E1 Activity Assay: Chlorzoxazone 6-Hydroxylation in Human Liver Microsomes
Objective: To determine the kinetic parameters (K_m_ and V_max_) of CYP2E1-mediated chlorzoxazone 6-hydroxylation.
Materials:
-
Human liver microsomes (HLMs)
-
Chlorzoxazone
-
6-hydroxychlorzoxazone (B195315) (analytical standard)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for HPLC-MS/MS analysis
-
HPLC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (final concentration, e.g., 0.1-0.5 mg/mL) in potassium phosphate buffer.
-
Add chlorzoxazone at various concentrations (e.g., 1-1000 µM) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of 6-hydroxychlorzoxazone using a validated HPLC-MS/MS method.
-
Calculate the reaction velocity at each substrate concentration.
-
Determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[1][3]
In Vivo CYP2E1 Phenotyping: Chlorzoxazone Administration in Humans
Objective: To assess in vivo CYP2E1 activity by measuring the clearance of chlorzoxazone.
Materials:
-
Chlorzoxazone tablets (e.g., 250 mg or 500 mg)
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
Analytical equipment for quantifying chlorzoxazone and 6-hydroxychlorzoxazone in plasma (e.g., HPLC-UV or HPLC-MS/MS)
Procedure:
-
Recruit healthy volunteers who have provided informed consent. Subjects should abstain from alcohol and other potential CYP2E1 inducers/inhibitors for a specified period before the study.
-
Administer a single oral dose of chlorzoxazone. A dose of 10 mg/kg body weight has been suggested for phenotyping.[7]
-
Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration. A single 2-hour post-dose sample can also be used to determine the metabolic ratio.[7]
-
Separate plasma by centrifugation.
-
Analyze plasma samples for concentrations of chlorzoxazone and its primary metabolite, 6-hydroxychlorzoxazone.
-
Calculate pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), oral clearance (CL/F), and the metabolic ratio (6-hydroxychlorzoxazone/chlorzoxazone).[5] Oral clearance is calculated as Dose/AUC.
Visualizing CYP2E1-Related Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in CYP2E1 activity assessment.
Comparative Analysis: In Vitro vs. In Vivo Approaches
In Vitro Methods:
-
Advantages: In vitro assays using systems like human liver microsomes, recombinant enzymes, or hepatocytes offer a controlled environment to study the intrinsic activity of CYP2E1. They are high-throughput, cost-effective, and allow for the determination of fundamental kinetic parameters (K_m_ and V_max_). These methods are invaluable for early-stage drug screening and mechanistic studies.
-
Limitations: In vitro systems lack the physiological complexity of a whole organism. Factors such as drug absorption, distribution, protein binding, and the influence of other organs and metabolic pathways are not accounted for. This can sometimes lead to a discordance between in vitro findings and in vivo outcomes. For instance, the metabolism of chlorzoxazone, a common CYP2E1 probe, can also be mediated by CYP1A2 at lower concentrations, which might complicate the interpretation of in vitro results.[2]
In Vivo Methods:
-
Advantages: In vivo studies in animal models or humans provide a holistic view of a drug's fate in the body, integrating all pharmacokinetic processes. Phenotyping studies using probe drugs like chlorzoxazone offer a direct measure of an individual's metabolic capacity, which is crucial for personalized medicine and assessing drug-drug interaction risks in a clinical setting.
-
Limitations: In vivo studies are more complex, expensive, and time-consuming than in vitro assays. They are also subject to greater inter-individual variability due to genetic and environmental factors.[7] Furthermore, ethical considerations limit extensive in vivo testing in humans. The interpretation of in vivo data can be challenging as the observed pharmacokinetics are a result of multiple physiological processes.
Correlation and Prediction:
A key goal in drug development is to predict in vivo outcomes from in vitro data. This is often achieved through in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling. These models incorporate in vitro metabolic data (like K_m_ and V_max_) along with physiological parameters to simulate the pharmacokinetics of a drug in a whole organism. While challenges remain in accurately predicting human clearance for all compounds, these approaches are becoming increasingly sophisticated and valuable in drug development decision-making.
Conclusion
Both in vitro and in vivo methods for assessing CYP2E1 activity have their unique strengths and weaknesses. In vitro assays are indispensable for high-throughput screening and mechanistic investigations, providing fundamental kinetic data. In vivo studies, on the other hand, offer a comprehensive understanding of a compound's behavior in a complex biological system. For a thorough evaluation of a drug's interaction with CYP2E1, an integrated approach that leverages the advantages of both methodologies is essential. By combining robust in vitro data with carefully designed in vivo studies and predictive modeling, researchers can gain a more complete and accurate picture of CYP2E1-mediated metabolism and its implications for drug safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of cytochrome P450 2E1 in vivo and in vitro with trans-1,2-dichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaling in vivo pharmacokinetics from in vitro metabolic stability data in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] In vitro-in vivo scaling of CYP kinetic data not consistent with the classical Michaelis-Menten model. | Semantic Scholar [semanticscholar.org]
- 7. Phenotyping of cytochrome P450 2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-Hydroxy Chlorzoxazone-¹³C₆: A Comprehensive Guide
Hazard Profile and Safety Summary
6-Hydroxychlorzoxazone is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[1] The following table summarizes key quantitative safety data derived from the SDS of the unlabeled compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Acute Toxicity (Oral LD50) |
| Acute Toxicity (Oral), Category 4 | GHS07 | Warning | H302: Harmful if swallowed | 763 mg/kg (rat, for Chlorzoxazone)[1], 2,500 mg/kg (mouse, for 6-hydroxy Chlorzoxazone) |
| Skin Irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation | Not available |
| Serious Eye Irritation, Category 2A | GHS07 | Warning | H319: Causes serious eye irritation | Not available |
| Specific target organ toxicity (single exposure), Category 3 | GHS07 | Warning | H335: May cause respiratory irritation | Not available |
Personal Protective Equipment (PPE) and Handling
Before handling 6-Hydroxy Chlorzoxazone-¹³C₆, it is crucial to wear appropriate personal protective equipment to minimize exposure.
-
Gloves: Wear protective gloves. Use proper glove removal technique to avoid skin contact.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is recommended.
-
Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood.
Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of 6-Hydroxy Chlorzoxazone-¹³C₆ is to send it to an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory.
-
Segregation of Waste:
-
Solid Waste: Collect any solid 6-Hydroxy Chlorzoxazone-¹³C₆, contaminated lab materials (e.g., weigh boats, filter paper), and empty containers in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "6-Hydroxy Chlorzoxazone-¹³C₆".
-
Include the appropriate hazard pictograms (e.g., GHS07 for irritant and harmful).
-
Indicate the approximate quantity of the waste.
-
-
Storage of Waste:
-
Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS or contractor with a complete inventory of the waste, including the chemical name and quantity.
-
-
Decontamination of Work Area:
-
After completing work and preparing the waste for disposal, thoroughly decontaminate the work surfaces and any equipment used. Use an appropriate solvent (e.g., ethanol (B145695) or methanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
Experimental Workflow and Disposal Decision Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of 6-Hydroxy Chlorzoxazone-¹³C₆ in a laboratory setting.
Caption: Disposal workflow for 6-Hydroxy Chlorzoxazone-¹³C₆.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of 6-Hydroxy Chlorzoxazone-¹³C₆, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific safety and disposal protocols.
References
Essential Safety and Operational Guide for 6-Hydroxy Chlorzoxazone-13C6
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Hydroxy Chlorzoxazone-13C6. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a stable isotope-labeled version of 6-Hydroxy Chlorzoxazone. As the isotopic label does not alter the chemical reactivity or toxicity of the molecule, the safety precautions are identical to those for the unlabeled compound[1]. The primary hazards associated with the parent compound, 6-hydroxy Chlorzoxazone, are harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[2][3] |
| Skin Irritation | H315 | Causes skin irritation[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| LD50 (Oral, Mouse) | Not applicable | 2,500 mg/kg |
| LD50 (Intraperitoneal, Mouse) | Not applicable | 550 mg/kg |
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed[4]. Based on the known hazards, the following PPE is recommended:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves[4][5]. | To prevent skin contact and irritation[2]. |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards[4]. | To protect against serious eye irritation[2]. |
| Skin and Body Protection | Laboratory coat. For larger quantities or tasks with a higher risk of exposure, a disposable gown made of polyethylene-coated polypropylene (B1209903) or other resistant laminate material is recommended[4]. | To prevent skin irritation[2]. |
| Respiratory Protection | Not typically required for small quantities handled with adequate ventilation. If dust formation is likely or ventilation is inadequate, a NIOSH-approved N95 respirator or higher should be used[6]. | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to standard laboratory safety practices is crucial when handling this compound[1].
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Detailed Protocol:
-
Pre-Experiment Preparation:
-
Handling the Compound:
-
All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk[1].
-
When handling the solid compound, take care to avoid the formation of dust[1][3].
-
Use appropriate tools (e.g., spatulas, weigh boats) for transferring the powder.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Experiment Clean-up:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.
-
Carefully remove and dispose of all contaminated PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after handling is complete[2].
-
Disposal Plan
As this compound is a stable isotope-labeled compound, it is not radioactive, and therefore, no radiological precautions are necessary for its disposal[1][7]. The disposal method is dictated by the chemical hazards of the molecule.
Waste Management Logical Flow
Caption: Decision tree for the disposal of this compound waste.
Disposal Procedures:
-
Segregation:
-
Do not mix waste containing this compound with general laboratory waste[7].
-
Keep all waste (solid, liquid, and contaminated PPE) separate from other waste streams.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the contents, including the name "this compound" and the appropriate hazard symbols.
-
Store waste in sealed, compatible containers in a designated and well-ventilated satellite accumulation area.
-
-
Disposal:
-
Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste[7].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash[8].
-
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. hsa.ie [hsa.ie]
- 6. gerpac.eu [gerpac.eu]
- 7. moravek.com [moravek.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
